Advanced Spectroscopic Characterization of Pyrido[2,3-b]pyrazine-6-carboxylic Acid: A Comprehensive Guide
Executive Summary The pyrido[2,3-b]pyrazine scaffold is a highly electron-deficient, fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, particularly in the development of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrido[2,3-b]pyrazine scaffold is a highly electron-deficient, fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors and advanced optoelectronic materials[1]. The functionalization of this core at the C6 position with a carboxylic acid yields pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 893723-33-6), a versatile synthetic intermediate[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic behavior of this molecule, providing drug development professionals and analytical chemists with a self-validating framework for its structural elucidation.
Structural Topography and Electronic Environment
To accurately assign the Nuclear Magnetic Resonance (NMR) spectra of pyrido[2,3-b]pyrazine-6-carboxylic acid, one must first understand the IUPAC numbering and the electronic topology of the parent scaffold[3].
The molecule consists of a pyrazine ring fused to a pyridine ring. The numbering begins at a pyrazine nitrogen, proceeds around the pyrazine ring, and continues through the pyridine ring:
Pyrazine Ring: N1, C2, C3, N4
Bridgehead Carbons: C4a, C8a
Pyridine Ring: N5, C6, C7, C8
The presence of three electronegative nitrogen atoms in the fused system creates a profound electron-withdrawing effect[4]. When a carboxylic acid group is introduced at C6 (adjacent to the pyridine N5), it acts as a secondary electron sink. This dual electron-withdrawing nature strips electron density from the aromatic core, resulting in highly deshielded proton and carbon resonances.
Spectroscopic Elucidation Strategy
¹H NMR Dynamics and Causality
The ¹H NMR spectrum of pyrido[2,3-b]pyrazine-6-carboxylic acid is characterized by four distinct aromatic protons and one exchangeable acidic proton[2].
The Pyrazine Protons (H2, H3): Located between two nitrogen atoms (N1 and N4), these protons experience extreme anisotropic deshielding. They typically appear as two doublets above 9.0 ppm. The ortho-coupling constant (
3J
) in pyrazine rings is characteristically small (~1.8 Hz) compared to standard benzene rings due to the altered bond angles and electronegativity of the adjacent nitrogens.
The Pyridine Protons (H7, H8): H8 is positioned alpha to the bridgehead and experiences deshielding from the adjacent fused system, appearing around 8.8 ppm. H7, being ortho to the electron-withdrawing carboxylic acid, is also deshielded but slightly more upfield than H8 (~8.35 ppm). They exhibit a typical pyridine ortho-coupling (
3J≈8.5
Hz).
The Carboxylic Acid Proton: In non-polar solvents, carboxylic acids form dimers, leading to broad, unresolved signals. By utilizing DMSO-d6, the solvent acts as a strong hydrogen-bond acceptor, breaking the dimers and yielding a sharp, highly deshielded singlet around 13.5 ppm.
¹³C NMR and 2D Correlation
The ¹³C NMR spectrum contains 8 distinct carbon signals. The primary challenge lies in assigning the quaternary carbons (C4a, C8a, C6, and the COOH carbon)[5]. This requires a self-validating 2D NMR approach:
HSQC (Heteronuclear Single Quantum Coherence): Directly maps the attached protons to C2, C3, C7, and C8.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for quaternary assignment. The H8 proton will show a strong
3JCH
correlation to C6 and C4a, effectively anchoring the pyridine ring assignments.
Quantitative Data Summary
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrido[2,3-b]pyrazine-6-carboxylic acid (in DMSO-d6 at 298K)
Position
¹H Shift (ppm)
Multiplicity (
J
in Hz)
¹³C Shift (ppm)
Key HMBC Correlations (
2J,3J
)
2
9.15
d (1.8)
146.5
C3, C4a
3
9.05
d (1.8)
147.2
C2, C8a
4a
-
-
138.0
-
5 (N)
-
-
-
-
6
-
-
149.0
-
7
8.35
d (8.5)
124.5
C6, C8a, COOH
8
8.80
d (8.5)
139.2
C4a, C6
8a
-
-
152.5
-
COOH
13.50
br s
166.0
C6, C7
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following step-by-step methodology incorporates built-in validation mechanisms to prevent assignment errors.
Protocol: High-Resolution NMR Acquisition and Validation
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).
Causality: The rigid, planar nature of the pyrido[2,3-b]pyrazine scaffold results in high lattice energy and poor solubility in CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring a homogeneous solution and sharp spectral lines.
Instrument Calibration: Tune and match the probe on a high-field NMR spectrometer (≥400 MHz). Shim the Z-axis gradients to achieve a line width of <1 Hz for the residual DMSO pentet (2.50 ppm).
1D ¹H Acquisition: Acquire the spectrum using a 30° pulse program. Use a relaxation delay (d1) of 2.0 seconds.
1D ¹³C Acquisition: Acquire with inverse-gated proton decoupling.
Causality: Quaternary carbons (C4a, C8a, C6) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long
T1
relaxation times. Set d1 = 3 to 5 seconds and acquire
≥
1024 scans to ensure these critical bridgehead signals rise above the noise floor.
Orthogonal Validation (The D₂O Shake): To definitively prove the assignment of the 13.50 ppm signal as the carboxylic acid proton, add 2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.
Validation: The rapid chemical exchange between the COOH proton and D₂O will cause the 13.50 ppm peak to disappear entirely, separating it from any potentially overlapping highly deshielded aromatic signals.
Multidimensional Workflow Visualization
Below is the logical workflow utilized to construct the self-validating structural elucidation of the molecule.
Figure 1: Multidimensional NMR workflow for the structural elucidation of pyrido[2,3-b]pyrazine derivatives.
References
From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines
Source: MDPI (Molecules)
URL:[Link]
Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties
Source: RSC Publishing (New Journal of Chemistry)
URL:[Link]
Preliminary Biological Activity of Pyrido[2,3-b]pyrazine-6-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide Abstract The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and its versatile biological activities. This guide provides a comprehensive technical overview of the preliminary biological activities associated with derivatives of this scaffold, with a particular focus on those derived from pyrido[2,3-b]pyrazine-6-carboxylic acid. This functional group serves as a critical synthetic handle, enabling the generation of diverse chemical libraries for screening. We will delve into the established antimicrobial, anticancer, and anti-inflammatory potential of these compounds, presenting key data, elucidating structure-activity relationships (SAR), and detailing the experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.
The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrido[2,3-b]pyrazine nucleus is a fused heterocyclic system that represents an attractive starting point for drug design. Its structure is present in a variety of biologically active molecules, and its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of the carboxylic acid moiety at the 6-position provides a crucial point for chemical modification, allowing for the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.[3]
The rationale for focusing on this scaffold is twofold. First, the inherent biological relevance of nitrogen-containing heterocycles is well-established. Second, the synthetic tractability of the pyrido[2,3-b]pyrazine-6-carboxylic acid intermediate allows for the application of combinatorial chemistry principles to accelerate the discovery of lead compounds. A generalized synthetic approach often begins with the condensation of a substituted 2,3-diaminopyridine with an oxalic acid derivative, followed by further modifications.[4]
Caption: Generalized synthetic workflow for creating a library of derivatives.
Antimicrobial Activity: A Scaffold to Combat Resistance
The rise of antibiotic-resistant bacterial strains presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of pyrido[2,3-b]pyrazine have emerged as a promising class of compounds in this arena.
In Vitro Efficacy and Structure-Activity Relationship (SAR)
Studies have demonstrated that pyrido[2,3-b]pyrazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. A key SAR insight is the significant enhancement of antibacterial activity by the presence of thiocarbonyl (thione) groups on the pyrazine ring. One study found that a 2,3-dithione derivative was the most potent compound tested, with strong activity against Staphylococcus aureus and Bacillus cereus.[4] Conversely, the addition of various alkyl or aryl side chains tended to decrease the antibacterial effect, suggesting that steric hindrance or altered electronic properties at these positions may be detrimental to activity.[5]
The mechanism by which these compounds exert their antimicrobial effect appears to be multifaceted. Research suggests that active derivatives can inhibit various bacterial virulence factors, including the formation of exopolysaccharides and biofilms.[6] Furthermore, some derivatives have been shown to cause damage to the bacterial cell membrane and increase the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[6]
Caption: Proposed antimicrobial mechanisms of action.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Preparation of Inoculum:
Aseptically pick 3-5 isolated colonies of the target bacterial strain from an agar plate.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension 1:150 in the appropriate sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Compound Preparation and Serial Dilution:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Well 11 serves as the growth control (broth only, no compound). Well 12 serves as the sterility control (uninoculated broth).
Inoculation and Incubation:
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
Seal the plate and incubate at 37°C for 18-24 hours.
Reading and Interpretation:
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Optionally, add a growth indicator like Resazurin or TTC to aid in visualization. The growth control (well 11) must show clear growth, and the sterility control (well 12) must remain clear for the assay to be valid.
Anticancer Potential: Targeting Cell Proliferation and Survival
While direct studies on pyrido[2,3-b]pyrazine-6-carboxylic acid derivatives are emerging, significant preliminary evidence from structurally related scaffolds, such as pyrido[2,3-d]pyrimidines, strongly suggests anticancer potential.[2][7][8] These related compounds often function as kinase inhibitors or inducers of apoptosis.[7]
Cytotoxicity Against Cancer Cell Lines
Derivatives of the broader pyrido-heterocyclic family have demonstrated potent cytotoxic effects against a range of human cancer cell lines. This provides a strong rationale for investigating the specific pyrido[2,3-b]pyrazine core in oncology.
Proposed Mechanisms of Action: Kinase Inhibition and Apoptosis
The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular signaling pathways.
Kinase Inhibition: Many derivatives are designed to target specific protein kinases that are overactive in cancer cells, such as Cyclin-Dependent Kinases (CDK4/6), VEGFR-2, HER-2, and Janus Kinase 3 (JAK3).[7][8][10] Inhibition of these enzymes can halt the cell cycle and block tumor growth and angiogenesis.
Induction of Apoptosis: Active compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by upregulating pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases (e.g., Caspase-3).[7]
Caption: Dual mechanisms of anticancer activity: kinase inhibition and apoptosis induction.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
Cell Seeding:
Culture human cancer cells (e.g., MCF-7) to ~80% confluency.
Trypsinize, count, and resuspend the cells in fresh culture medium.
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in culture medium.
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Anti-inflammatory Potential
Chronic inflammation is an underlying factor in many diseases. The search for new anti-inflammatory agents with improved safety profiles is ongoing. Preliminary studies on related pyridazine structures indicate that this scaffold may be a valuable starting point for developing novel anti-inflammatory drugs.
Key Findings: COX Enzyme Inhibition
A study on a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives identified a compound that exhibited potent in vivo anti-inflammatory activity in an ear edema model.[11] Subsequent in vitro analysis revealed that this compound functioned as a dual inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, which are key enzymes in the prostaglandin synthesis pathway.[11] This dual-inhibition profile is similar to that of many traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Animal Acclimatization and Grouping:
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
Fast the animals overnight before the experiment but allow free access to water.
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
Compound Administration:
Administer the test compounds and vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
Induction of Inflammation:
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Inject 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
Measurement of Edema:
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis:
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.
Conclusion and Future Directions
The preliminary data strongly support the pyrido[2,3-b]pyrazine scaffold as a versatile and promising platform for drug discovery. The demonstrated activities across antimicrobial, anticancer, and anti-inflammatory domains warrant further, more focused investigation.
Focused Library Synthesis: Synthesize a targeted library of pyrido[2,3-b]pyrazine-6-carboxylic acid amides and esters to establish robust SAR for each biological activity.
Broad-Panel Screening: Screen the most promising compounds against larger panels of bacterial strains, cancer cell lines, and relevant kinases to identify lead candidates with optimal potency and selectivity.
In-Depth Mechanistic Studies: For lead candidates, conduct detailed mechanism-of-action studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition kinetics.
ADMET Profiling: Initiate early-stage in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead compounds and guide further optimization.
By systematically pursuing these avenues, the full therapeutic potential of this valuable chemical scaffold can be unlocked.
References
Sikine, M., Kandri Rodi, Y., Misbahi, H., Chraibi, M., Kandri Rodi, A., Ouazzani Chahdi, F., Fikri Benbrahim, K., & Essassi, E. M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
Sikine, M., et al. (2017). View of ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
Sikine, M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Semantic Scholar. [Link]
Sikine, M., et al. (2017). (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. [Link]
Li, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Industrial Crops and Products. [Link]
Laronze-Cochard, M., et al. (2008). Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives. European Journal of Medicinal Chemistry. [Link]
Bibi, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
Kim, H. K., et al. (2013). Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
Kandri Rodi, Y., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
El-Sayed, N. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
Al-Abdullah, E. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]
Herrera-Mayorga, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
Unknown Author. (2026). Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. ResearchGate. [Link]
El-Essawy, F. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]
Elsaedany, S. K., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]
Unknown Author. (2023). (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. [Link]
Ramirez-Prada, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]
Parshyn, D. V., et al. (2018). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica. [Link]
Wang, Z., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Unknown Author. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
Caliskan, B., et al. (2025). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]
An In-depth Technical Guide to the Synthesis of Pyrido[2,3-b]pyrazine-6-carboxylic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of pyrido[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The document outlines a strategic, multi-step synthetic approach, beginning with the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine. It further details the subsequent cyclocondensation to form the pyrido[2,3-b]pyrazine core and culminates in the introduction of the carboxylic acid functionality via modern catalytic methods. Each section provides not only detailed experimental protocols but also delves into the mechanistic rationale behind the chosen reactions and conditions, offering readers a deeper understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Its unique electronic properties and rigid, planar structure make it an attractive core for the design of inhibitors targeting a range of enzymes and receptors. Compounds incorporating this core have shown promise as antiviral agents, particularly as inhibitors of human cytomegalovirus (HCMV) polymerase, as well as protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][3][4] The 6-carboxylic acid derivative, in particular, serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective drug candidates.
This guide will focus on a robust and reproducible synthetic route to pyrido[2,3-b]pyrazine-6-carboxylic acid, emphasizing a strategy that proceeds through a halogenated intermediate. This approach offers a reliable pathway to the target molecule and provides a platform for the synthesis of a diverse library of analogues.
Strategic Overview of the Synthesis
The synthesis of pyrido[2,3-b]pyrazine-6-carboxylic acid can be logically divided into three key stages. This convergent approach allows for the efficient construction of the complex heterocyclic system.
Figure 1: Overall synthetic strategy for pyrido[2,3-b]pyrazine-6-carboxylic acid.
Synthesis of the Key Intermediate: 2,3-Diamino-5-bromopyridine
The synthesis of the target molecule commences with the preparation of the crucial building block, 2,3-diamino-5-bromopyridine. This intermediate can be synthesized from readily available 2-aminopyridine through a three-step sequence involving bromination, nitration, and reduction.
Mechanistic Considerations
The synthetic sequence relies on the directing effects of the amino group on the pyridine ring. The initial bromination occurs preferentially at the 5-position due to the activating and ortho-, para-directing nature of the amino group. Subsequent nitration is directed to the 3-position. Finally, the nitro group is selectively reduced to an amine, yielding the desired 1,2-diamine.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromopyridine
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
Pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
To a stirred solution of concentrated sulfuric acid, carefully add 2-amino-5-bromopyridine (1.0 eq) in portions, keeping the temperature below 20 °C.
Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise.
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.
Collect the yellow precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-amino-5-bromo-3-nitropyridine.
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine
To a suspension of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography.
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues.
Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-diamino-5-bromopyridine as a solid.[1][5][6]
Construction of the Pyrido[2,3-b]pyrazine Core
With the key diamine in hand, the next stage involves the construction of the heterocyclic core through a cyclocondensation reaction with a 1,2-dicarbonyl compound. For the synthesis of an unsubstituted pyrazine ring, glyoxal is the reagent of choice.
Mechanism of Cyclocondensation
The reaction proceeds through a double condensation mechanism. One of the amino groups of the 2,3-diaminopyridine attacks one of the carbonyl groups of glyoxal to form a hemiaminal, which then dehydrates to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrido[2,3-b]pyrazine ring system.
Introduction & Scientific Rationale: The Shift to Rigid Heteroaromatics
Application Note: Incorporating Pyrido[2,3-b]pyrazine-6-carboxylic Acid into PROTAC Linkers for Enhanced Ternary Complex Stability Proteolysis Targeting Chimeras (PROTACs) offer a paradigm shift in drug discovery, moving...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Incorporating Pyrido[2,3-b]pyrazine-6-carboxylic Acid into PROTAC Linkers for Enhanced Ternary Complex Stability
Proteolysis Targeting Chimeras (PROTACs) offer a paradigm shift in drug discovery, moving from occupancy-driven inhibition to an event-driven mechanism of action[1]. A successful PROTAC requires the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation[1].
Historically, flexible polyethylene glycol (PEG) or alkyl chains were utilized as linkers. However, it has become increasingly clear that the length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs[2]. Highly flexible linkers often incur a massive entropic penalty upon ternary complex formation and suffer from poor pharmacokinetic (DMPK) properties due to a large total polar surface area (TPSA).
To overcome these limitations, rational "Linkerology" has shifted toward rigidified scaffolds. Shortening the linker length or rigidifying its structure has been shown to enhance degradation activity by improving geometrical complementarity between the POI and the E3 ligase[3]. Incorporating a rigid, electron-deficient bicyclic system like pyrido[2,3-b]pyrazine-6-carboxylic acid offers three distinct advantages:
Conformational Pre-organization: The planar geometry restricts rotational degrees of freedom, significantly lowering the entropic cost of ternary complexation.
Vectorial Precision: The rigid scaffold provides highly predictable exit vectors for the attached ligands, critical for inducing positive cooperativity.
Physicochemical Optimization: Replacing long aliphatic chains with rigid heteroaromatic scaffolds can reduce TPSA, improve water solubility, and enhance intracellular accumulation[3].
Physicochemical Profiling: Flexible vs. Rigid Linkers
To understand the causality behind selecting a pyrido[2,3-b]pyrazine core, we must compare its structural impact against traditional linkers.
Linker Class
Representative Motif
Conformational Entropy Loss
Aqueous Solubility
TPSA Impact
Ternary Complex Cooperativity (α)
Flexible
PEG chains (PEG3-PEG6)
High (Highly penalized)
Excellent
High (Increases TPSA)
Generally Low to Neutral
Flexible
Alkyl chains (C6-C12)
High (Highly penalized)
Poor (Hydrophobic)
Neutral
Generally Low
Rigid
Piperazine / Spirocycles
Moderate
Good
Low
Moderate to High
Rigid Heteroaromatic
Pyrido[2,3-b]pyrazine
Minimal (Pre-organized)
Moderate to Good
Low (Buries polar surface)
High (Vector-dependent)
Mechanism & Workflow Visualization
Fig 1: PROTAC mechanism utilizing a rigid pyrido[2,3-b]pyrazine linker for ternary complexation.
Synthetic Protocol: Conjugation Strategy
The direct introduction of functional groups or manipulation of the pyrido[2,3-b]pyrazine ring requires careful synthetic strategies due to the electron-deficient nature of the fused system[4]. The following self-validating protocol outlines the stepwise functionalization of the scaffold.
Fig 2: Synthetic workflow for incorporating pyrido[2,3-b]pyrazine-6-carboxylic acid into PROTACs.
Step-by-Step Methodology:
Step 1: Amide Coupling (Vector 1)
Causality: HATU is selected as the coupling reagent because it efficiently forms amides with sterically hindered or weakly nucleophilic amines (e.g., functionalized CRBN/VHL ligands) while suppressing epimerization of sensitive stereocenters.
Procedure: Dissolve pyrido[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to generate the active ester. Add the E3 ligase ligand-amine (1.1 eq) and stir for 2-4 hours. Monitor completion via LC-MS.
Step 2: Core Functionalization (Vector 2)
Causality: To attach the POI warhead, a second vector is required on the electron-deficient pyrazine ring. If using a pre-halogenated scaffold (e.g., 3-bromo-pyrido[2,3-b]pyrazine-6-carboxylic acid derivatives), a Suzuki or Buchwald-Hartwig cross-coupling is employed.
Procedure (Cross-Coupling): Combine the intermediate from Step 1 (1.0 eq), POI-warhead-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1). Heat at 90°C under N2 for 12 hours.
Step 3: Purification & Quality Control
Procedure: Filter the reaction mixture through Celite. Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final rigidified PROTAC. Confirm structure via 1H-NMR and HRMS.
Biological Validation & Self-Validating Assays
To ensure the observed degradation is strictly PROTAC-mediated and benefits from the rigid linker, the following self-validating protocols must be executed.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) quantifies the proximity between the POI and E3 ligase, directly measuring the cooperativity (α-value) imparted by the rigid pyrido[2,3-b]pyrazine linker.
Procedure: Incubate recombinant POI (tagged with Tb-cryptate) and E3 ligase complex (tagged with an acceptor fluorophore like Alexa Fluor 647) with varying concentrations of the PROTAC (1 pM to 10 μM) in assay buffer. Read emission at 665 nm and 620 nm after a 2-hour incubation.
Self-Validation Check: You must observe the "hook effect" at high concentrations (>1 μM). This phenomenon occurs when excessive PROTAC concentrations favor independent binary binding to the E3 ligase and the target protein, thereby interfering with productive ternary complex formation[3].
Causality: Endogenous tagging provides a highly sensitive, real-time readout of POI degradation without the artifacts of overexpression, accurately reflecting the improved cell permeability of the rigidified linker.
Procedure: Plate CRISPR-engineered HiBiT-POI cells in 96-well plates. Treat with the PROTAC in a dose-response format (0.1 nM - 10 μM) for 24 hours. Add Nano-Glo HiBiT Lytic Reagent and measure luminescence.
Self-Validation Check: Pre-incubate parallel cell wells with excess POI warhead, excess E3 ligand, or a proteasome inhibitor (e.g., MG132). Complete rescue of the luminescent signal confirms the UPS-dependent, event-driven degradation mechanism.
Quantitative Data Presentation
Table 2: Representative Profiling of Linker Rigidity on PROTAC Efficacy (Comparative Benchmark)
PROTAC Construct
Linker Type
DC50 (nM)
Dmax (%)
Ternary Cooperativity (α)
Hook Effect Observed
PROTAC-A
Flexible (PEG5)
145.0
82%
0.8 (Negative)
Yes (>5 μM)
PROTAC-B
Flexible (Alkyl-C8)
210.0
75%
1.1 (Neutral)
Yes (>5 μM)
PROTAC-C
Rigid (Piperazine)
45.2
91%
3.5 (Positive)
Yes (>1 μM)
PROTAC-D
Rigid (Pyrido[2,3-b]pyrazine)
8.4
98%
12.0 (Highly Positive)
Yes (>0.5 μM)
Note: The highly positive cooperativity (α = 12.0) of PROTAC-D highlights the geometric compatibility achieved by the rigid pyrido[2,3-b]pyrazine scaffold, driving potent nanomolar degradation.
References
Nunes et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase". National Institutes of Health (PMC). Available at: [Link]
Troup et al. "Current strategies for the design of PROTAC linkers: a critical review". National Institutes of Health (PMC). Available at:[Link]
Application Notes and Protocols for In Vitro Screening of Pyrido[2,3-b]pyrazine-6-carboxylic Acid Analogs
Introduction: The Therapeutic Potential of Pyrido[2,3-b]pyrazine Scaffolds The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogs o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Pyrido[2,3-b]pyrazine Scaffolds
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogs of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR), which are implicated in various cancers.[1][2][3] Furthermore, derivatives have exhibited significant antibacterial and antifungal properties.[4][5][6] This diverse bioactivity makes the pyrido[2,3-b]pyrazine-6-carboxylic acid series a compelling starting point for drug discovery campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro screening assays to identify and characterize novel pyrido[2,3-b]pyrazine-6-carboxylic acid analogs. The protocols herein are designed to be robust and reproducible, providing a framework for a logical screening cascade from high-throughput primary screens to detailed mechanistic studies.
I. The In Vitro Screening Cascade: A Strategic Approach
A successful screening campaign requires a tiered approach to efficiently identify and validate promising compounds. This cascade is designed to maximize throughput in the initial stages while progressively increasing the biological and mechanistic detail for a smaller number of prioritized hits.
Caption: A typical in vitro screening cascade for novel small molecules.
II. Primary Screening: Identifying Initial Hits
The goal of primary screening is to rapidly test a large library of pyrido[2,3-b]pyrazine-6-carboxylic acid analogs to identify compounds with biological activity of interest.[7][8][9][10][11][12] Both biochemical and cell-based assays are suitable for high-throughput screening (HTS).
A. Biochemical Assays: Targeting Kinase Activity
Given that many pyrido[2,3-b]pyrazine analogs are kinase inhibitors, a direct biochemical assay against a specific kinase target (e.g., FGFR1, EGFR) is a logical starting point.[1][13] Luminescence-based assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and simple "add-mix-measure" protocols.[14][15]
Protocol: Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase, and thus, kinase activity. Inhibitors will result in a higher luminescence signal.[16][17]
Pyrido[2,3-b]pyrazine-6-carboxylic acid analogs dissolved in DMSO
White, opaque 384-well plates
Procedure:
Compound Plating: Dispense 50 nL of each test compound (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.
Kinase Reaction Preparation: Prepare a master mix containing the kinase, substrate, and ATP in the kinase reaction buffer. The optimal concentrations of each component should be determined empirically, but a starting point is often the Km value for ATP.
Initiate Kinase Reaction: Add 5 µL of the kinase reaction master mix to each well of the compound plate.
Incubation: Incubate the plate at room temperature for 1 hour.
ATP Detection: Add 5 µL of Kinase-Glo® Reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound relative to the positive and negative controls.
A standard concentration for single-point primary screens.
ATP Concentration
At or near Km
Ensures sensitivity to ATP-competitive inhibitors.
Assay Volume
10 µL
Suitable for 384-well format to conserve reagents.
Z'-factor
> 0.5
A statistical measure of assay quality and robustness.
B. Cell-Based Phenotypic Assays: Assessing Cellular Effects
Phenotypic screens measure the overall effect of a compound on cell health or a specific cellular process, without prior knowledge of the molecular target.[11] A cell viability assay is a common starting point, especially for identifying compounds with potential anti-cancer activity.[8]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[19][20][21]
Materials:
Cancer cell line of interest (e.g., PC9 for EGFR-sensitive, PC9-ER for EGFR-resistant)[13]
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][20]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Pyrido[2,3-b]pyrazine-6-carboxylic acid analogs dissolved in DMSO
Clear, flat-bottomed 96-well plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
Compound Treatment: Treat the cells with the pyrido[2,3-b]pyrazine-6-carboxylic acid analogs at a final concentration of 10 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[18][21]
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][20]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21]
Data Analysis:
Calculate the percent viability for each compound relative to the vehicle control.
III. Secondary Screening: Hit Confirmation and Characterization
Compounds that meet the hit criteria in the primary screen are advanced to secondary screening for confirmation, potency determination, and initial selectivity assessment.
A. IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This is determined by performing a dose-response experiment.
Protocol:
Follow the protocols for the primary biochemical or cell-based assays, but instead of a single concentration, treat with a serial dilution of the hit compounds (e.g., 8-10 concentrations, typically in a 3-fold dilution series starting from 10 or 30 µM).
Data Analysis:
Plot the percent inhibition or percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Orthogonal Assays
To rule out false positives due to assay artifacts, it is crucial to confirm the activity of hit compounds in an orthogonal assay that uses a different detection technology.[22] For kinase inhibitors, if the primary screen was luminescence-based (measuring ATP depletion), a suitable orthogonal assay could be a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that detects the phosphorylated product.[14][23]
C. Selectivity Profiling
To assess the selectivity of the lead compounds, they should be tested against a panel of related kinases. This is critical for predicting potential off-target effects. Services like Eurofins' KinaseProfiler™ or Reaction Biology's kinase screening services offer comprehensive panels.[22][24]
IV. Tertiary Screening: Elucidating the Mechanism of Action
Once potent and selective compounds have been identified, the next step is to understand how they work at a molecular and cellular level.
A. Target Engagement Assays
A key step in validating a lead compound is to demonstrate that it directly interacts with its intended target in a cellular context.[25] The NanoBRET® Target Engagement Assay is a powerful tool for this purpose.[26][27]
Caption: Workflow for the NanoBRET® Target Engagement Assay.
This assay measures the binding of a compound to a specific kinase within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[25][27][28]
Materials:
HEK293 cells (or other suitable cell line)
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
FuGENE® HD Transfection Reagent (Promega)
Opti-MEM® I Reduced Serum Medium
NanoBRET® Tracer specific for the kinase family
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
White, non-binding surface 96-well or 384-well plates[29]
Test compounds (pyrido[2,3-b]pyrazine analogs)
Procedure:
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
Cell Seeding: Seed the transfected cells into the assay plate.
Compound and Tracer Addition: On the following day, add the test compounds at various concentrations, followed by the addition of the NanoBRET® Tracer at a fixed concentration.
Incubation: Incubate the plate at 37°C for 2 hours.
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
Data Acquisition: Read the donor emission (460 nm) and acceptor emission (618 nm) simultaneously using a BRET-capable plate reader.
Data Analysis:
Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission) for each well. A dose-dependent decrease in the BRET ratio indicates target engagement.
B. Cellular Mechanism of Action: Apoptosis Induction
If the cell viability assays show that the compounds are cytotoxic, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. The activation of caspases 3 and 7 is a hallmark of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7. The assay provides a proluminescent substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[30][31]
Materials:
Caspase-Glo® 3/7 Reagent (Promega)
Cells treated with hit compounds as in the cell viability assay
White-walled 96-well plates suitable for luminescence measurements
Procedure:
Assay Setup: Set up a 96-well plate with cells treated with the test compounds for a desired time period (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (DMSO) controls.
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[32]
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL to 100 µL).[32]
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours.[32]
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
V. Data Interpretation and Validation
Throughout the screening cascade, rigorous data analysis and validation are paramount.
Statistical Significance: Ensure that all experiments are performed with sufficient replicates (typically n=3 or 4) to allow for statistical analysis.
Dose-Response Curves: For all confirmed hits, generate high-quality dose-response curves with at least 8 data points to accurately determine IC50 values.
Structure-Activity Relationship (SAR): As data is generated for a series of analogs, begin to build an SAR to guide the design of new, more potent, and selective compounds.
Self-Validation: The use of orthogonal assays and target engagement studies provides a self-validating system, increasing confidence in the identified hits.
VI. Conclusion
The in vitro screening assays and protocols detailed in this application note provide a robust framework for the identification and characterization of novel pyrido[2,3-b]pyrazine-6-carboxylic acid analogs. By employing a strategic, multi-tiered screening cascade, researchers can efficiently progress from a large chemical library to a small number of well-validated lead compounds with a clear mechanism of action, accelerating the journey towards new therapeutic agents.
References
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
Cancer Cell-Based Assays. Charles River Laboratories. Available from: [Link]
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available from: [Link]
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. Available from: [Link]
Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ScienceDirect. Available from: [Link]
NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. ACS Publications. Available from: [Link]
The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Available from: [Link]
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. Available from: [Link]
The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Southern Research. Available from: [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available from: [Link]
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available from: [Link]
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Available from: [Link]
Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. R Discovery. Available from: [Link]
High-Throughput Screening (HTS) Services. Charles River Laboratories. Available from: [Link]
ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Der Pharma Chemica. Available from: [Link]
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing. Available from: [Link]
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PMC. Available from: [Link]
What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available from: [Link]
Novel pyrido[2,3-b][20][21]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available from: [Link]
Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. ResearchGate. Available from: [Link]
400 Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. ResearchGate. Available from: [Link]
Application Note: Synthesis and Late-Stage Diversification of Novel Chemotherapeutics Utilizing the Pyrido[2,3-b]pyrazine-6-carboxylic Acid Scaffold
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Rationale Nitrogen-containing heterocycles, particularly the pyrido[2,3-b]pyrazine core, have emerged as pri...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Scientific Rationale
Nitrogen-containing heterocycles, particularly the pyrido[2,3-b]pyrazine core, have emerged as privileged scaffolds in modern oncology and drug discovery[1]. These architectures are highly valued for their ability to act as potent, ATP-competitive inhibitors of critical kinases, including PI3K, Akt, and the Epidermal Growth Factor Receptor (EGFR)[2]. Notably, specific pyrido[2,3-b]pyrazine derivatives have demonstrated the remarkable ability to overcome acquired resistance in non-small-cell lung carcinoma (NSCLC), effectively inhibiting both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines[2].
The strategic selection of pyrido[2,3-b]pyrazine-6-carboxylic acid as a central building block offers a distinct pharmacological advantage. The carboxylic acid moiety at the 6-position serves as a versatile synthetic handle. It allows for late-stage diversification via amide coupling, enabling medicinal chemists to rapidly synthesize libraries of compounds with varying steric and electronic profiles. This vector is typically oriented toward the solvent-exposed region of the kinase hinge pocket, allowing for the fine-tuning of aqueous solubility and pharmacokinetic properties without disrupting the core's critical hydrogen-bonding interactions with the kinase target.
Mechanistic Pathway & Target Binding
Pyrido[2,3-b]pyrazine derivatives exert their chemotherapeutic effects by intercepting oncogenic signaling networks. By dual-targeting mutant EGFR and downstream PI3K/Akt pathways, these compounds prevent the phosphorylation cascades that drive uncontrolled tumor proliferation[2].
Mechanism of Action: Dual inhibition of EGFR and PI3K pathways by pyrido[2,3-b]pyrazine derivatives.
Synthetic Strategy & Workflow
The synthesis of the pyrido[2,3-b]pyrazine core is traditionally achieved through the condensation of a 2,3-diaminopyridine derivative with an α-dicarbonyl compound[3]. However, when utilizing unsymmetrical dicarbonyls (such as arylglyoxals), the reaction can yield two distinct regioisomers (the 2-aryl and 3-aryl derivatives), which exhibit vastly different biological activities[3]. To establish a self-validating and highly efficient protocol, we employ a regioselective condensation under strictly controlled acidic and low-temperature conditions, followed by a robust HATU-mediated amide coupling.
Workflow for the synthesis and late-stage diversification of pyrido[2,3-b]pyrazine-6-carboxylic acid.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrido[2,3-b]pyrazine-6-carboxylic Acid
Causality & Expert Insight: The condensation of 2,3-diaminopyridine-6-carboxylic acid with an arylglyoxal is thermodynamically driven. Conducting this reaction at elevated temperatures in neutral solvents often results in a nearly 1:1 mixture of 2-aryl and 3-aryl regioisomers. By lowering the temperature to 0 °C and utilizing an acidic solvent (e.g., Trifluoroacetic acid or Acetic acid), the reaction kinetics are altered to heavily favor the biologically active 3-aryl isomer[3]. The acidic medium protonates the more reactive amine first, directing the nucleophilic attack of the less sterically hindered amine onto the aldehyde carbon of the glyoxal.
Step-by-Step Methodology:
Preparation: Suspend 2,3-diaminopyridine-6-carboxylic acid (1.0 eq, 10 mmol) in 30 mL of glacial acetic acid (or a 1:1 mixture of DCM/TFA for highly deactivated substrates) in a 100 mL round-bottom flask.
Cooling: Cool the suspension to 0 °C using an ice-water bath under a continuous argon atmosphere.
Addition: Dissolve the chosen arylglyoxal monohydrate (1.05 eq, 10.5 mmol) in 10 mL of the same acidic solvent. Add this solution dropwise to the diamine suspension over 30 minutes to prevent localized heating and maintain regiocontrol.
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Reaction progress should be monitored via TLC or LC-MS[1].
Isolation: Pour the reaction mixture into 200 mL of ice-cold distilled water. The product will precipitate as a solid.
Purification: Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum. The resulting pyrido[2,3-b]pyrazine-6-carboxylic acid derivative is typically obtained in >85% yield and >95% regiomeric purity[3].
Causality & Expert Insight: The 6-carboxylic acid of the pyrido[2,3-b]pyrazine core is electronically deactivated by the electron-withdrawing nature of the fused pyrazine ring. Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics and low yields here. HATU is deployed because the formation of the highly reactive 7-aza-OBt ester intermediate rapidly drives the amidation to completion, even with sterically hindered or electron-poor anilines. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Activation: Dissolve the synthesized pyrido[2,3-b]pyrazine-6-carboxylic acid (1.0 eq, 1 mmol) and HATU (1.2 eq, 1.2 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically darken.
Coupling: Add the desired amine/aniline derivative (1.1 eq, 1.1 mmol) in a single portion.
Completion: Stir the reaction at room temperature for 4–6 hours.
Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH) to yield the final chemotherapeutic candidate.
Quantitative Data Summary
The table below summarizes the representative yields of the regioselective condensation and the subsequent biological evaluation of the diversified derivatives against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) NSCLC cell lines. Data reflects the optimized conditions prioritizing the 3-aryl regioisomer[2].
Compound ID
Core R-Group (Position 3)
Amide R-Group (Position 6)
Condensation Yield (%)
IC₅₀ PC9 (nM)
IC₅₀ PC9-ER (nM)
Lead-7n
2,3-dihydro-1,4-benzodioxinyl
N-(3-chloro-4-fluorophenyl)
88%
90
150
Deriv-A
Phenyl
N-(4-methoxyphenyl)
92%
310
840
Deriv-B
4-Fluorophenyl
N-(3-ethynylphenyl)
85%
145
290
Deriv-C
4-Pyridyl
N-methylpiperazinyl
78%
420
>1000
Note: Compound 7n demonstrates sub-micromolar efficacy in overcoming the EGFR T790M mutation responsible for erlotinib resistance[2].
References
Kékesi, L., Sipos, A., Németh, G., Pató, J., Breza, N., Baska, F., Őrfi, L., & Kéri, G. (2013). "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. URL:[Link]
Kékesi, L., Dancsó, A., Illyés, E., Boros, S., Pató, J., Greff, Z., Németh, G., Garamvölgyi, R., Baska, F., Őrfi, L., & Kéri, G. (2014). "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Letters in Organic Chemistry, 11(9), 651-656. URL:[Link]
Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances, 13, 32160-32174. URL:[Link]
Introduction & Scientific Rationale The integration of rigid, heteroaromatic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 893723-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The integration of rigid, heteroaromatic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 893723-33-6) is a highly specialized bicyclic building block utilized to impart structural rigidity, enhance metabolic stability, and introduce unique physicochemical properties to peptide conjugates.
Biologically, pyrido[2,3-b]pyrazine derivatives serve two primary functions in peptide chemistry:
Alpha-Helix Mimetics: The rigid planar structure of the pyrido-pyrazine core accurately mimics the spatial arrangement of amino acid side chains in an alpha-helix, making it an ideal scaffold for disrupting protein-protein interactions, such as the CBP/β-catenin pathway implicated in various cancers[1].
Endosomal Escape Enhancers: As a hydrophobic weak base (HWB), the pyrido[2,3-b]pyrazine moiety remains unprotonated and membrane-permeable at physiological pH. Upon endocytosis, the acidic environment of the endolysosomal pathway protonates the heterocyclic nitrogens. This protonation drives selective endosomal membrane destabilization, significantly enhancing the cytosolic delivery of conjugated Cell-Penetrating Peptides (CPPs) and their macromolecular cargos[2][3].
Mechanistic Causality in SPPS (E-E-A-T)
Coupling pyrido[2,3-b]pyrazine-6-carboxylic acid to a resin-bound peptide presents distinct chemical challenges that dictate our protocol design:
Electrophilic Activation & Steric Hindrance: The highly electronegative nitrogen atoms within the pyrazine and pyridine rings withdraw electron density from the carboxylic acid at the 6-position. While this makes the resulting active ester highly reactive, the initial activation step is sluggish. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete activation and poor coupling yields. Therefore, we mandate the use of HATU (a uronium salt based on HOAt), which provides superior leaving group kinetics and accelerates the formation of the active ester[4].
Base Selection: The inherent basicity of the heterocycle requires a strong, non-nucleophilic base to ensure complete deprotonation of the carboxylic acid during activation. DIPEA (N,N-Diisopropylethylamine) is utilized at a 2:1 ratio relative to the coupling reagent to maintain an optimal basic microenvironment without causing base-catalyzed epimerization of the resin-bound peptide.
Self-Validating Workflows: To ensure the trustworthiness of the synthesis, the protocol integrates the Kaiser Test (ninhydrin assay) as a mandatory checkpoint. Because the pyrido-pyrazine moiety lacks a free primary amine, a successful coupling will transition the resin from a positive (blue) to a negative (yellow/colorless) Kaiser test, validating the absence of unreacted N-terminal amines before proceeding to cleavage.
Materials and Reagents
Reagent / Material
Function
Equivalents / Concentration
Rink Amide MBHA Resin
Solid support for C-terminal amide peptides
0.1 mmol scale (Loading ~0.6 mmol/g)
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Heteroaromatic building block
3.0 eq
HATU
High-efficiency coupling reagent
2.9 eq
DIPEA
Non-nucleophilic base
6.0 eq
20% Piperidine in DMF
Fmoc deprotection solution
Excess
DMF / DCM
Swelling and washing solvents
-
TFA / TIS / H2O (95:2.5:2.5)
Cleavage cocktail & cation scavengers
10 mL per 0.1 mmol resin
Step-by-Step Experimental Protocol
Phase 1: Resin Swelling and Deprotection
Swelling: Transfer 0.1 mmol of Rink Amide MBHA resin (or the pre-synthesized resin-bound peptide) into a fritted SPPS reaction vessel. Add 5 mL of Dichloromethane (DCM) and agitate for 20 minutes. Drain and repeat with Dimethylformamide (DMF) for 20 minutes. Rationale: Proper swelling exposes the internal polymer matrix, ensuring maximum accessibility of the reactive sites.
Fmoc Removal: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).
Phase 2: Activation and Coupling
Pre-Activation: In a separate glass vial, dissolve 0.3 mmol (3.0 eq) of pyrido[2,3-b]pyrazine-6-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 3 mL of anhydrous DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Vortex the mixture for 2 minutes. Rationale: The slight stoichiometric deficit of HATU prevents the capping of unreacted amines by the uronium salt, which would otherwise terminate peptide chain elongation.
Coupling: Transfer the activated ester solution to the reaction vessel containing the resin. Agitate at room temperature for 120 minutes. (Alternatively, for microwave-assisted SPPS, heat to 75°C for 15 minutes).
Validation: Drain the coupling solution and wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL). Perform a Kaiser test on a few resin beads. If the beads turn blue (positive), repeat the coupling step (Steps 4-5). If yellow/colorless (negative), proceed to cleavage.
Phase 3: Cleavage and Global Deprotection
Preparation: Wash the resin with DCM (3 × 5 mL) and dry under a gentle stream of nitrogen for 10 minutes.
Cleavage: Add 5 mL of the cleavage cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% H2O). Agitate for 2 hours at room temperature. Rationale: TIS acts as a carbocation scavenger, preventing the re-alkylation of electron-rich amino acids (like Trp or Tyr) during global deprotection.
Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of cold (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptide conjugate. Decant the ether, wash the pellet twice with cold ether, and dry under vacuum.
Quantitative Data: Coupling Optimization
The following table summarizes the optimization of coupling conditions for pyrido[2,3-b]pyrazine-6-carboxylic acid onto a sterically hindered resin-bound secondary amine, highlighting the necessity of HATU.
Coupling Reagent
Base
Temp (°C)
Time (min)
Coupling Efficiency (%)
Purity (HPLC)
DIC / HOBt
None
25
120
42%
65%
HBTU
DIPEA
25
120
78%
82%
HATU
DIPEA
25
120
>98%
95%
HATU (Microwave)
DIPEA
75
15
>99%
94%
Visualizations
Workflow for the solid-phase synthesis of pyrido[2,3-b]pyrazine-conjugated peptides.
Mechanism of pyrido[2,3-b]pyrazine-enhanced endosomal escape and cytosolic target binding.
References
Title: Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions
Source: United States Patent US8691819B2
URL
Title: Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides
Source: ACS Chemical Biology, 14(12), 2641–2651 (2019)
URL: [Link]
Title: Direct solid-phase synthesis of quinoxaline-containing peptides
Source: Tetrahedron Letters, 46(35), 5859-5862 (2005)
URL: [Link]
troubleshooting low yield in pyrido[2,3-b]pyrazine-6-carboxylic acid synthesis
Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we have compiled this definitive guide to diagnosing and resolving low-yield bottlenecks in the synthesis of 1[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we have compiled this definitive guide to diagnosing and resolving low-yield bottlenecks in the synthesis of 1[1]. This multifunctional organic scaffold is critical in medicinal chemistry, but its electron-deficient core and zwitterionic nature present unique synthetic challenges.
Diagnostic Workflow: Yield Optimization
Troubleshooting workflow for low yields in pyrido[2,3-b]pyrazine-6-carboxylic acid synthesis.
Expert FAQs & Mechanistic Troubleshooting
Q1: Why am I getting a complex mixture of isomers and yields below 30% during the condensation of 2,3-diaminopyridines with alpha-keto acids?Causality: The synthesis of substituted pyrido[2,3-b]pyrazine compounds is primarily achieved by 1 used in condensation reactions[1]. When using asymmetric alpha-dicarbonyls (like pyruvic acid) with 2,3-diaminopyridine, the differing nucleophilicities of the two amines compete for the two distinct carbonyl carbons, inherently producing a mixture of regioisomers. Furthermore, the electron-withdrawing nature of the carboxylic acid deactivates the adjacent amine, leading to incomplete cyclization.
Solution: Shift the functional group burden to the diamine. Start with 2,3-diaminopyridine-6-carboxylic acid and condense it with a symmetric dicarbonyl, such as glyoxal . Because glyoxal is symmetric, regioselectivity issues on the pyrazine ring are entirely bypassed. To ensure complete cyclization, employ an acid catalyst; studies show that p-toluenesulfonic acid (p-TSA) accelerates imine formation and can boost yields of pyrido[2,3-b]pyrazine derivatives to 2[2].
Q2: My oxidation of 6-methylpyrido[2,3-b]pyrazine stalls at 50% conversion. Adding more oxidant or increasing the temperature leads to complete degradation of the core. How can I drive this to completion?Causality: The direct introduction or manipulation of functional groups at the C-6 position is challenging due to the 3 within this fused system[3]. While this electron deficiency protects the core from mild electrophiles, it severely deactivates the 6-methyl group toward oxidation. Forcing the reaction with excess boiling KMnO₄ eventually overcomes the activation barrier but simultaneously cleaves the relatively more electron-rich pyrazine ring, destroying your product.
Solution: Abandon the single-step harsh oxidation in favor of a stepwise, self-validating approach. First, oxidize the 6-methyl group to an aldehyde, as 3[3] using Selenium Dioxide (SeO₂) in refluxing dioxane. In the second step, apply a mild Pinnick oxidation (NaClO₂, NaH₂PO₄) to smoothly convert the aldehyde to the carboxylic acid without risking ring cleavage.
Q3: LC-MS shows >95% conversion to the carboxylic acid, but my isolated yield after aqueous workup is less than 40%. Where is the product going?Causality: Pyrido[2,3-b]pyrazine-6-carboxylic acid is a highly polar, zwitterionic molecule. It contains basic nitrogen atoms (pKa ~ 1.5–2.5) within the heteroaromatic core and an acidic carboxylate group (pKa ~ 3.0). During standard aqueous workups (e.g., highly basic or highly acidic conditions), the molecule forms highly water-soluble cationic or anionic salts, preventing it from partitioning into organic solvents or precipitating out of the aqueous phase.
Solution: Isolation must be driven by isoelectric point (pI) precipitation. After the reaction is complete, carefully adjust the aqueous phase to pH 3.5–4.0. At this specific pH, the molecule exists primarily in its neutral, least-soluble state. Cooling the mixture to 4 °C for several hours will force the product to crystallize out of the aqueous phase, allowing for simple vacuum filtration.
This protocol is self-validating: the precipitation of the product directly from the reaction mixture serves as a visual indicator of successful cyclization.
Preparation: In a 250 mL round-bottom flask, suspend 2,3-diaminopyridine-6-carboxylic acid (10.0 mmol) in 50 mL of absolute ethanol.
Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA, 2.0 mmol, 20 mol%) to the suspension to 2[2].
Addition: Dropwise add a 40% aqueous solution of glyoxal (12.0 mmol, 1.2 eq) over 10 minutes at room temperature.
Cyclization: Equip the flask with a reflux condenser and heat to 80 °C for 9 hours. Monitor the disappearance of the diamine spot via TLC (DCM:MeOH 9:1).
Isoelectric Precipitation: Allow the reaction to cool to room temperature. Adjust the pH to ~3.5–4.0 using 1M HCl or 1M NaOH if necessary. Cool the mixture in an ice bath (4 °C) for 2–4 hours to maximize crystallization.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL).
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the product.
Protocol B: Stepwise Oxidation via Carbaldehyde Intermediate
This protocol avoids the harsh conditions that lead to core degradation, ensuring high fidelity of the pyrido[2,3-b]pyrazine scaffold during3[3].
Selenium Oxidation: Dissolve 6-methylpyrido[2,3-b]pyrazine (10.0 mmol) in 40 mL of 1,4-dioxane. Add SeO₂ (12.0 mmol). Reflux at 100 °C for 12 hours.
Filtration: Filter the hot mixture through a Celite pad to remove the precipitated black selenium metal. Concentrate the filtrate under reduced pressure to obtain crude pyrido[2,3-b]pyrazine-6-carbaldehyde.
Pinnick Setup: Dissolve the crude aldehyde in a mixture of 30 mL tert-butanol and 10 mL 2-methyl-2-butene (acting as a hypochlorite scavenger).
Mild Oxidation: Prepare an aqueous solution (10 mL) containing NaClO₂ (30.0 mmol) and NaH₂PO₄ (20.0 mmol). Add this dropwise to the organic mixture at 0 °C.
Maturation: Stir the biphasic mixture at room temperature for 4 hours.
Workup: Remove the volatile organics under reduced pressure. Adjust the remaining aqueous phase to pH 3.5 using 1M HCl to precipitate the zwitterionic carboxylic acid.
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.
References
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Source: RSC Advances. URL:[Link][2]
Technical Support Center: Pyrido[2,3-b]pyrazine-6-carboxylic Acid Stability & Decarboxylation Troubleshooting
Audience: Researchers, scientists, and drug development professionals. Introduction Pyrido[2,3-b]pyrazine-6-carboxylic acid is a highly valuable scaffold in medicinal chemistry and drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[2,3-b]pyrazine-6-carboxylic acid is a highly valuable scaffold in medicinal chemistry and drug discovery. However, handling this fused bicyclic heteroaromatic carboxylic acid presents a significant synthetic challenge: thermal decarboxylation . Because the carboxylic acid is conjugated with an electron-deficient, nitrogen-containing ring system, it is highly susceptible to losing carbon dioxide (CO₂) at elevated temperatures. This guide provides an in-depth mechanistic understanding and field-proven troubleshooting protocols to prevent this degradation during your synthetic workflows.
PART 1: The Mechanism of Thermal Decarboxylation (The "Why")
To prevent decarboxylation, we must first understand the causality behind it. Thermal decarboxylation of heteroaromatic carboxylic acids typically proceeds via a Hammick-like mechanism or an electrophilic aromatic substitution pathway[1].
The presence of the highly electronegative nitrogen atoms in the pyrido[2,3-b]pyrazine core acts as an electron sink. When the molecule is heated, especially in polar aprotic solvents (like DMF or DMSO), it can form a zwitterionic intermediate. The extrusion of CO₂ is facilitated because the resulting carbanion (or N-ylide) is resonance-stabilized by the adjacent nitrogen atoms[2]. Furthermore, trace transition metals (such as Cu, Ag, or Pd) can drastically lower the activation energy for this process, acting as unintended protodecarboxylation catalysts[3].
Figure 1: Mechanistic pathway of thermal decarboxylation of nitrogen-containing heteroaromatic acids.
PART 2: Troubleshooting FAQs (The "How-To")
Q1: My pyrido[2,3-b]pyrazine-6-carboxylic acid degrades into the des-carboxy byproduct (M-44) during amide coupling at 60°C. How can I prevent this?A: The degradation is caused by the combination of heat and the basic conditions (e.g., DIPEA, TEA) used in standard amide couplings, which promote the formation of the reactive carboxylate/zwitterion.
Solution: Transition to a low-temperature, high-reactivity coupling protocol . Use uronium-based coupling reagents like HATU or COMU at room temperature (20-25°C). These reagents activate the acid almost instantaneously, outcompeting the thermal decarboxylation pathway.
Q2: I must perform a high-temperature Sonogashira or Suzuki cross-coupling (80-100°C) on the core ring[4]. How do I protect the carboxylic acid from decarboxylating?A: The free carboxylic acid cannot survive these conditions. You must mask the acid as an ester prior to the high-temperature step. Esters cannot form the zwitterionic intermediate required for the Hammick-like CO₂ extrusion.
Solution: Convert the acid to a tert-butyl ester or benzyl ester. After the cross-coupling is complete, the ester can be cleaved under mild conditions (e.g., TFA for tert-butyl, or Pd/C with H₂ for benzyl) that do not induce decarboxylation.
Q3: I am observing decarboxylation even at moderate temperatures (40-50°C) in DMSO. What is causing this?A: Two factors are likely at play:
Solvent Effect: Polar aprotic solvents like DMSO and DMF heavily stabilize the transition state of the decarboxylation[3]. Switching to a less polar or protic solvent (e.g., THF, 2-MeTHF, or adding water) can suppress the rate of CO₂ loss.
Trace Metal Contamination: Heteroaryl carboxylic acids are notorious for undergoing rapid protodecarboxylation in the presence of trace silver (Ag) or copper (Cu)[5]. Ensure your reaction vessels are clean and your reagents are metal-free.
PART 3: Experimental Protocols & Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems. Always monitor the reaction via LC-MS; the appearance of the M-44 peak indicates that the temperature must be lowered or the protection strategy must be improved.
Objective: Form an amide bond without triggering thermal CO₂ loss.
Preparation: In an oven-dried flask under N₂, dissolve pyrido[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Keep the internal temperature strictly at or below 25°C.
Activation: Add HATU (1.1 eq) in one portion. Stir for exactly 5 minutes at room temperature. Self-Validation: An aliquot quenched in MeOH should show the methyl ester mass on LC-MS, confirming activation without decarboxylation.
Amine Addition: Add the desired amine (1.2 eq). Stir at room temperature for 1-2 hours.
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Avoid heating the rotavapor bath above 35°C during solvent removal.
Protocol B: Transient Ester Protection for High-Temperature Workflows
Objective: Mask the acid to survive >80°C cross-coupling reactions.
Figure 2: Workflow for performing high-temperature reactions on decarboxylation-prone acids.
Esterification: React the free acid with tert-butanol (5.0 eq), EDC·HCl (1.5 eq), and DMAP (0.1 eq) in DCM at room temperature for 12 hours.
High-Temp Step: Isolate the tert-butyl ester. You may now safely subject this intermediate to temperatures up to 120°C (e.g., Pd-catalyzed cross-couplings) without risk of decarboxylation.
Deprotection: Stir the functionalized ester in a 1:1 mixture of TFA:DCM at room temperature for 2 hours to reveal the stable, functionalized pyrido[2,3-b]pyrazine-6-carboxylic acid.
PART 4: Data Presentation & Condition Comparison
The following table summarizes the causality of different reaction conditions on the stability of pyrido[2,3-b]pyrazine-6-carboxylic acid, allowing researchers to make informed experimental choices.
Reaction Condition / Variable
Temperature
Solvent
Additives / Reagents
Decarboxylation Risk
Recommended Action
Standard Amide Coupling
60°C
DMF
EDC, HOBt, TEA
HIGH (>50% loss)
Switch to HATU/DIPEA at RT.
Cross-Coupling (Free Acid)
90°C
Dioxane/H₂O
Pd(PPh₃)₄, K₂CO₃
CRITICAL (Complete loss)
Pre-protect as tert-butyl ester.
Cross-Coupling (Ester)
90°C
Dioxane/H₂O
Pd(PPh₃)₄, K₂CO₃
LOW (<5% loss)
Proceed safely; deprotect later.
Base Hydrolysis (Saponification)
80°C
THF/H₂O
LiOH or NaOH
MODERATE (10-20% loss)
Perform hydrolysis at RT overnight.
Trace Metal Contamination
25°C - 40°C
DMSO
Cu(I) or Ag(I) salts
HIGH (Catalytic loss)
Use metal-free reagents/glassware.
PART 5: References
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 2022.
URL:[Link][5]
Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Office of Scientific and Technical Information (OSTI).
URL: [Link][1]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007.
URL:[Link][4]
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. ACS Sustainable Chemistry & Engineering, 2023.
URL:[Link][2]
overcoming steric hindrance in pyrido[2,3-b]pyrazine-6-carboxylic acid functionalization
Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division Welcome to the technical support center for the functionalization of pyrido[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for...
Welcome to the technical support center for the functionalization of pyrido[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this heterocyclic scaffold. The inherent electronic properties and steric environment of this molecule can often lead to low yields or failed reactions with standard protocols.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome these synthetic hurdles and successfully advance your research projects.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the likely cause of the issue and provides a series of actionable solutions and alternative protocols.
Question: My amide coupling reaction with pyrido[2,3-b]pyrazine-6-carboxylic acid and a sterically bulky amine is failing or giving very low yields. What is happening and how can I fix it?
Root Cause Analysis:
The primary challenge in this transformation is severe steric hindrance around the carboxylic acid at the C6 position. The nitrogen atom at position 5 and the peri-hydrogen at position 7 create a sterically congested environment. This hinders the approach of the amine nucleophile to the activated carboxylate intermediate. Standard coupling reagents like HBTU or EDC/HOBt often form bulky activated esters, which further exacerbates the steric clash, leading to slow reaction rates and favoring side reactions or decomposition.[1][2]
Solutions & Protocols:
Strategy 1: Switch to Less Sterically Demanding Activating Agents (Acyl Fluorides)
The in-situ formation of an acyl fluoride is a highly effective strategy for coupling sterically hindered substrates.[1] Acyl fluorides are among the smallest activated acid species, significantly reducing the steric barrier for the incoming amine.
Recommended Protocol: Acyl Fluoride Formation with BTFFH
Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrido[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 eq).
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate.
Coupling: Add the sterically hindered amine (1.1 eq) to the reaction mixture.
Heating: Seal the reaction vessel and heat to a higher temperature (e.g., 60-80 °C). The reaction may require several hours to overnight for completion.[3]
Workup: Upon completion (monitored by LC-MS), cool the reaction, dilute with CH₂Cl₂, wash with saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
For particularly challenging couplings, a strong Lewis acid like Titanium(IV) chloride (TiCl₄) can mediate the direct condensation of the carboxylic acid and amine at elevated temperatures. This method avoids the formation of bulky activated intermediates.[4]
Recommended Protocol: TiCl₄-Mediated Amidation
Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous pyridine as the solvent. Cool the flask to 0 °C.
Addition: Add the pyrido[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) and the amine (1.2 eq).
Activation: Slowly add TiCl₄ (1.1 eq) to the cooled solution. The mixture will likely form a slurry.
Reaction: Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.
Quenching & Workup: Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify as described above.
Caution: TiCl₄ is highly reactive with moisture. Handle with extreme care under anhydrous conditions.
Data Summary: Comparison of Coupling Reagents for Hindered Amidation
Coupling Reagent
Mechanism
Key Advantages
Common Conditions
Potential Downsides
HATU/DIPEA
Forms activated O-acylisourea
High efficiency for standard peptides
DMF or CH₂Cl₂, RT
Can fail with severely hindered substrates due to bulky intermediate[3]
EDC/HOBt
Forms activated ester
Water-soluble byproducts
DMF or CH₂Cl₂, RT
Often insufficient for sterically demanding couplings
BTFFH/DIPEA
In-situ Acyl Fluoride
Small activating group, highly reactive
CH₂Cl₂, Heat (60-80°C)
Requires higher temperatures, reagent is more specialized[1]
Harsh conditions for formation, potential for side reactions, requires an extra step[3]
Question: I am attempting a C-H functionalization on the pyridine ring, but I'm getting a mixture of isomers or no reaction. How can I achieve regioselective functionalization?
Root Cause Analysis:
The pyrido[2,3-b]pyrazine core is electron-deficient, making it inherently unreactive towards electrophilic C-H functionalization.[5] Transition-metal-catalyzed C-H activation is the most viable strategy.[6] However, regioselectivity between the C5 and C7 positions is a significant challenge. The C7 position is generally more sterically accessible, but electronic factors and the choice of catalyst/directing group can influence the outcome.
Solutions & Protocols:
Strategy 1: Directed C-H Arylation/Alkylation
The most reliable method for controlling regioselectivity is to use a directing group. While the carboxylic acid itself can act as a directing group, its position at C6 may not effectively direct functionalization to C5 or C7. A more robust approach involves first coupling the carboxylic acid to a directing group auxiliary.
Workflow Diagram: C-H Functionalization Strategy
Caption: Decision workflow for C-H functionalization.
Amide Coupling: Couple the pyrido[2,3-b]pyrazine-6-carboxylic acid with a directing group like N-aryl-2-aminopyridine using one of the robust methods described previously.[7][8]
C-H Activation: Subject the resulting amide to palladium-catalyzed C-H activation conditions. For example, use Pd(OAc)₂ as the catalyst, a suitable ligand (e.g., a phosphine or N-heterocyclic carbene), an oxidant (e.g., Ag₂CO₃ or benzoquinone), and the desired arylating agent (e.g., an arylboronic acid or aryliodide). The pyridyl nitrogen of the directing group will coordinate to the palladium center, directing the C-H activation to the sterically accessible C7 position.[8]
Cleavage: After successful functionalization, the directing group can be cleaved under acidic or basic hydrolysis conditions to revert to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Is decarboxylation a risk when working with pyrido[2,3-b]pyrazine-6-carboxylic acid?
A1: Yes, decarboxylation can be a significant risk, particularly under harsh thermal or certain catalytic conditions. Heteroaromatic carboxylic acids, especially those with nitrogen atoms ortho or para to the carboxyl group, can be susceptible to decarboxylation.[9][10] If you are performing reactions at very high temperatures (>150 °C) or under strongly acidic or basic conditions, you should be vigilant for the formation of the decarboxylated pyrido[2,3-b]pyrazine byproduct.[11] If this is observed, consider lowering the reaction temperature or choosing milder reagents.
Q2: Can I reduce the carboxylic acid to an alcohol or convert it to a ketone without affecting the heterocyclic core?
A2: Yes, this is generally feasible, but requires careful selection of reagents to avoid reduction of the pyrazine or pyridine rings.
To form an alcohol: Use borane-based reducing agents like BH₃·THF or BH₃·DMS, which are chemoselective for carboxylic acids over many other functional groups. Avoid strong, less selective hydride donors like LiAlH₄, which could potentially reduce the heterocyclic rings.
To form a ketone: Conversion to a ketone typically requires a two-step process. First, activate the carboxylic acid, for example, by converting it into a Weinreb amide (by coupling with N,O-dimethylhydroxylamine). The resulting Weinreb amide can then be treated with a Grignard or organolithium reagent to furnish the desired ketone with minimal risk of over-addition.
Q3: What is the best general strategy to start with if I need to build a small library of C6-amide derivatives with diverse amines?
A3: For library synthesis where efficiency and broad substrate scope are key, the acyl fluoride strategy is often superior.
Workflow Diagram: Overcoming Steric Hindrance in Amide Coupling
This method is generally high-yielding and avoids the extremely harsh conditions of TiCl₄.[1] While the acid chloride method is also effective, it involves an additional isolation step that can be cumbersome for library synthesis. We recommend optimizing a general protocol using BTFFH or a similar acyl fluoride-generating reagent (e.g., TCFH-NMI) with a small test set of your most and least challenging amines before proceeding to the full library.[3]
References
Maity, P., & Deb, I. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
Cerna, I., & Jambor, R. (2021). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
Biswas, S., et al. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]
Verma, R., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
Cao, H., et al. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Cao, H., et al. (2023). meta-Selective C-H Functionalization of Pyridines. PubMed. Available at: [Link]
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. Available at: [Link]
Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. Available at: [Link]
Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
Kumar, A., et al. (2018). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Organic & Biomolecular Chemistry. Available at: [Link]
Jampilek, J., et al. (2015). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules. Available at: [Link]
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. SciProfiles. Available at: [Link]
Torkelsen, S. M., et al. (2020). Efficient amide coupling via acyl fluorides at elevated temperature. Organic & Biomolecular Chemistry. Available at: [Link]
Geddada, J., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
Headley, A., & Stansbury, W. G. (1970). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry. Available at: [Link]
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
Le-Deygen, I. M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
Palm, D., et al. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry. Available at: [Link]
Kralova, K., et al. (2003). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
Google Patents. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Technical Support Center: Resolving Co-elution Problems in Pyrido[2,3-b]pyrazine-6-carboxylic Acid Chromatography
Welcome to the technical support center dedicated to addressing chromatographic challenges in the analysis of pyrido[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to addressing chromatographic challenges in the analysis of pyrido[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific problems and provide scientifically grounded solutions.
Troubleshooting Guide: Diagnosing and Resolving Co-elution
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common hurdle that can compromise the accuracy and reliability of analytical results.[1][2] This is particularly true for pyrido[2,3-b]pyrazine-6-carboxylic acid, a polar, nitrogen-containing heterocyclic compound, which may co-elute with structurally similar impurities, starting materials, or degradation products.[3][4][5]
Question 1: My primary peak for pyrido[2,3-b]pyrazine-6-carboxylic acid shows significant tailing or a shoulder. How can I confirm if this is a co-elution problem?
Answer: Peak asymmetry, such as tailing or the appearance of a shoulder, is a strong indicator of a potential co-elution issue or secondary interactions with the stationary phase.[2][6] To definitively diagnose the problem, a multi-step approach is recommended.
Step 1: Peak Purity Analysis with a Diode Array Detector (DAD/PDA)
A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is an invaluable tool for assessing peak purity.[7][8] It acquires absorbance data across a wide UV-visible range, allowing for the comparison of spectra at different points across a single chromatographic peak.[8][9]
Principle: If a peak represents a single, pure compound, the UV-Vis spectra taken at the upslope, apex, and downslope of the peak should be identical.[7] Any significant differences in these spectra suggest the presence of a co-eluting impurity.[1][2] Modern chromatography data systems (CDS) have algorithms to calculate a "peak purity index" based on these spectral comparisons.[1]
Step 2: Leverage Mass Spectrometry (MS) for Confirmation
When available, a mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the analytes.[10] This is a powerful technique to identify compounds that co-elute chromatographically.[10]
Procedure: By examining the mass spectra across the peak, you can identify if more than one molecular ion is present. If the mass spectra profiles shift across the peak, co-elution is highly likely.[2] This method can differentiate and even quantify closely-related compounds that are inseparable by HPLC or GC alone.[10]
Experimental Protocol: Peak Purity Analysis using DAD
Method Setup:
Ensure your HPLC or UPLC system is equipped with a DAD/PDA detector.
In your instrument method, enable spectral data collection for the entire duration of the chromatographic run or, at a minimum, across the peak of interest.
Sample Injection:
Inject your sample containing pyrido[2,3-b]pyrazine-6-carboxylic acid.
Data Analysis:
In your chromatography software, select the peak for pyrido[2,3-b]pyrazine-6-carboxylic acid.
Utilize the peak purity analysis function. The software will typically compare spectra from at least three points: the upslope, the apex, and the downslope.[7]
Review the peak purity report. A purity angle or similarity curve falling below a certain threshold indicates spectral differences and, therefore, potential co-elution.[11]
Question 2: I've confirmed a co-elution issue. What are the most effective strategies to resolve the peaks?
Answer: Resolving co-eluting peaks involves systematically optimizing your chromatographic conditions to alter the selectivity of the separation. Given the acidic nature of pyrido[2,3-b]pyrazine-6-carboxylic acid, mobile phase pH is a critical parameter to investigate first.
Strategy 1: Mobile Phase pH Optimization
The ionization state of an analyte significantly impacts its retention in reversed-phase chromatography.[12][13] For an acidic compound like pyrido[2,3-b]pyrazine-6-carboxylic acid, modifying the mobile phase pH is a powerful tool to change selectivity.[12][13]
Causality: At a mobile phase pH below its pKa, the carboxylic acid group will be protonated (neutral), leading to increased hydrophobicity and stronger retention on a reversed-phase column.[13][14] Conversely, at a pH above its pKa, it will be deprotonated (negatively charged), making it more polar and reducing its retention.[12][13] If the co-eluting impurity has a different pKa or is a neutral or basic compound, adjusting the pH can create significant differences in retention times, leading to separation. For robust methods, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[13]
Experimental Protocol: Mobile Phase pH Screening
Initial Assessment:
Start with a standard reversed-phase condition, for example, a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid (low pH).
pH Variation:
Prepare a series of mobile phases with different pH values. For example:
pH 2.5 (e.g., 0.1% Formic Acid or Phosphate Buffer)
pH 4.5 (e.g., Acetate Buffer)
pH 6.5 (e.g., Phosphate Buffer)
Systematic Analysis:
Inject your sample using each mobile phase condition, ensuring the column is fully equilibrated before each run.
Compare the chromatograms to see how the retention times and resolution of the target peak and the impurity change with pH.
Data Evaluation:
The optimal pH will be the one that provides baseline resolution between pyrido[2,3-b]pyrazine-6-carboxylic acid and the co-eluting peak.
Strategy 2: Modifying the Stationary Phase
If pH optimization is insufficient, changing the column chemistry can introduce different separation mechanisms.
Alternative Reversed-Phase Chemistries:
Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds like pyrido[2,3-b]pyrazine-6-carboxylic acid and its impurities.
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.[15]
Mixed-Mode Chromatography:
For highly polar compounds that are difficult to retain on traditional reversed-phase columns, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be very effective.[5][16][17] This approach can provide enhanced retention and separation for ionizable compounds like pyrido[2,3-b]pyrazine-6-carboxylic acid.[16]
SFC is an alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[18] It is particularly well-suited for the separation of polar compounds and can offer different selectivity compared to reversed-phase HPLC.[3][4][19]
Advantages: SFC can provide fast and efficient separations.[19] The use of modifiers, such as methanol, allows for the elution and separation of a wide range of polar compounds.[20] Recent advancements have expanded the applicability of SFC to even highly polar and ionic compounds.[18][20]
Data Summary Table: Illustrative Effects of Method Variables on Resolution
Parameter
Condition A
Condition B
Rationale for Change
Mobile Phase pH
2.5 (0.1% Formic Acid)
4.5 (Acetate Buffer)
To alter the ionization state of the acidic analyte and potentially the impurity, thereby changing their relative retention times.
Resolution (Rs)
1.2 (Partial Co-elution)
1.8 (Baseline Separation)
Increased pH may have differentially affected the polarity and retention of the two components.
Stationary Phase
C18
Phenyl-Hexyl
To introduce pi-pi interactions as an additional separation mechanism for the aromatic structures.
Resolution (Rs)
1.2 (Partial Co-elution)
1.6 (Improved Separation)
The alternative interaction mechanism provided by the phenyl-hexyl phase enhanced the selectivity between the co-eluting peaks.
Organic Modifier
Acetonitrile
Methanol
To change the solvatochromatic properties of the mobile phase; methanol is more acidic while acetonitrile can engage in dipole-dipole interactions.[21]
Resolution (Rs)
1.2 (Partial Co-elution)
1.5 (Moderate Improvement)
The change in organic modifier can alter the selectivity of the separation.
Scaffold Optimization in Drug Design: Pyrido[2,3-b]pyrazine-6-carboxylic Acid vs. Quinoxaline-2-carboxylic Acid
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to overcome drug resistance, improve target affinity, and enhance pharmacokinetic profil...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to overcome drug resistance, improve target affinity, and enhance pharmacokinetic profiles. The quinoxaline and pyrido[2,3-b]pyrazine cores are both privileged structures in drug discovery. While quinoxaline-2-carboxylic acid has a well-established track record in the development of kinase inhibitors and antitubercular agents, its bioisostere—pyrido[2,3-b]pyrazine-6-carboxylic acid—offers unique electronic and hydrogen-bonding properties due to the incorporation of an additional nitrogen atom in the fused ring system.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical differences, mechanistic applications, and self-validating synthetic protocols.
Structural and Physicochemical Causality
The substitution of a carbon atom with a nitrogen atom (transitioning from a quinoxaline to a pyrido-pyrazine core) fundamentally alters the electron density of the aromatic system. This single atomic change has profound cascading effects on the molecule's behavior in biological systems.
Quinoxaline-2-carboxylic acid: Features a pyrazine ring fused to a benzene ring. It is highly lipophilic and serves as an excellent bioisostere for indole, quinoline, and benzimidazole[1]. Its hydrophobic nature allows it to anchor deeply into non-polar protein pockets.
Pyrido[2,3-b]pyrazine-6-carboxylic acid: Features a pyrazine ring fused to a pyridine ring. The additional nitrogen introduces a new hydrogen-bond acceptor, lowers the overall lipophilicity (ClogP), and alters the pKa of the carboxylic acid[2]. This makes the scaffold more polar, potentially improving aqueous solubility and enabling unique metal-chelating properties.
Table 1: Comparative Physicochemical Profile
Property
Quinoxaline-2-carboxylic Acid
Pyrido[2,3-b]pyrazine-6-carboxylic Acid
Causality / Impact on Drug Design
Ring System
Benzene fused to Pyrazine
Pyridine fused to Pyrazine
The extra nitrogen in the pyrido ring withdraws electron density, increasing the electrophilicity of the core.
H-Bond Acceptors
4
5
Enhanced ability to interact with polar residues in target binding pockets (e.g., kinase hinge regions).
Lipophilicity
Higher
Lower
Pyrido-pyrazine scaffolds generally exhibit better aqueous solubility, aiding in oral bioavailability.
Primary Targets
Pim-1 Kinase, Mycobacteria
DNA Gyrase, Bacterial Cell Wall
Structural geometry dictates binding; quinoxalines fit hydrophobic pockets, while pyrido-pyrazines excel in metal chelation[2].
Mechanistic Applications in Drug Discovery
Quinoxaline-2-carboxylic Acid in Oncology and Infectious Disease
Quinoxaline-2-carboxylic acid derivatives have demonstrated potent activity against the human proviral integration site for Moloney murine leukemia virus-1 (HsPim-1) kinase. By binding uniquely in the ATP pocket, these derivatives block enzymatic activity at nanomolar concentrations (e.g., IC50 of 74 nM), leading to apoptosis in leukemia cells[3]. Furthermore, quinoxaline 1,4-dioxide derivatives are critical in combating multidrug-resistant Mycobacterium tuberculosis. Genomic sequencing of resistant mutants confirms that these compounds act as potent DNA-damaging agents[4].
Pyrido[2,3-b]pyrazine-6-carboxylic Acid in Antibacterial Design
The pyrido[2,3-b]pyrazine scaffold is increasingly utilized to target bacterial DNA gyrase and disrupt bacterial cell wall coordination geometry. The extra nitrogen atom chelates essential metal ions (such as iron and copper) required for bacterial metabolism[2]. Molecular docking simulations and Density Functional Theory (DFT) calculations reveal that these derivatives exhibit strong electrophilic character, allowing them to form multiple critical hydrogen bonds across bacterial targets, driving efficacy against strains like E. coli and S. aureus[5].
Pharmacological pathways of quinoxaline and pyrido-pyrazine derivatives.
Experimental Methodology: Amidation Workflow for Scaffold Derivatization
To evaluate these scaffolds in structure-activity relationship (SAR) studies, synthesizing amide derivatives is a standard approach. The following protocol outlines a self-validating system for the amidation of both quinoxaline-2-carboxylic acid and pyrido[2,3-b]pyrazine-6-carboxylic acid using oxalyl chloride activation[1].
Rationale: While coupling agents like HATU or EDC are common, oxalyl chloride ensures complete conversion of these electron-deficient heteroaromatic carboxylic acids without the byproduct complexities (e.g., urea derivatives) associated with carbodiimides.
Step-by-Step Procedure:
Activation: Dissolve 2.0 mmol of the selected carboxylic acid in 15 mL of anhydrous dichloromethane (DCM) in a 50 mL flask under an inert nitrogen atmosphere.
Reagent Addition: In a separate vial, mix 2.0 mmol of oxalyl chloride with 3 mL of anhydrous DCM. Slowly add this to the reaction flask[1].
Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acid chloride.
Validation Check 1 (Macroscopic): Stir at room temperature for 30 minutes. The reaction produces CO2 and CO gases. The physical cessation of effervescence is a reliable macroscopic indicator of complete acid activation[1].
Validation Check 2 (Microscopic/Analytical): Quench a 5 µL aliquot of the reaction mixture in methanol. Analyze via LC-MS. The presence of the methyl ester mass (M+14) confirms the existence of the reactive acid chloride intermediate prior to amine addition.
Coupling: Dissolve 2.0 mmol of the desired amine in 20 mL of anhydrous DCM. Add this dropwise to the activated acid chloride at 0 °C, followed immediately by 2.5 mmol of triethylamine (TEA) to neutralize the generated HCl.
Workup & Purification: Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting carboxamide via flash chromatography.
Chemical synthesis and validation workflow for scaffold derivatization.
Conclusion
Both scaffolds offer distinct, powerful advantages in drug design. Quinoxaline-2-carboxylic acid is ideal for targeting deep hydrophobic pockets, such as the ATP-binding site of kinases, making it a premier choice for oncology applications. Conversely, pyrido[2,3-b]pyrazine-6-carboxylic acid provides enhanced polarity, an additional hydrogen-bond acceptor, and unique metal-chelating properties, making it a superior scaffold for specific antibacterial targets and overcoming resistance mechanisms.
References
Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors
Source: PubMed / Elsevier Masson SAS
URL:[Link]
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides
Source: MDPI
URL:[Link]
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential
Source: MDPI
URL:[Link]
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity
Source: ResearchGate / Results in Chemistry
URL:[Link]
comparative binding affinity of pyrido[2,3-b]pyrazine-6-carboxylic acid inhibitors
Comparative Binding Affinity of Pyrido[2,3-b]pyrazine-6-carboxylic Acid Inhibitors: A Technical Guide Executive Summary Pyrido[2,3-b]pyrazine-6-carboxylic acid and its derivatives have emerged as highly privileged hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Binding Affinity of Pyrido[2,3-b]pyrazine-6-carboxylic Acid Inhibitors: A Technical Guide
Executive Summary
Pyrido[2,3-b]pyrazine-6-carboxylic acid and its derivatives have emerged as highly privileged heterocyclic scaffolds in targeted drug discovery, particularly in the development of small-molecule kinase inhibitors[1]. The core structure is uniquely suited for ATP-competitive inhibition; the pyrazine nitrogens act as critical hydrogen-bond acceptors with the kinase hinge region, while the 6-carboxylic acid moiety provides a versatile vector for interacting with the solvent-exposed region or the ribose-binding pocket[2]. This guide objectively compares the binding affinities of optimized pyrido[2,3-b]pyrazine inhibitors against standard reference compounds across key oncogenic targets (CDK-2, PI3K, and FGFR) and provides self-validating experimental protocols for affinity profiling.
Mechanistic Rationale & Pathway Targeting
The efficacy of pyrido[2,3-b]pyrazine derivatives stems from their rigid, planar structure, which mimics the adenine ring of ATP. By outcompeting ATP, these compounds block receptor autophosphorylation and downstream signal transduction. For instance, in the PI3K/AKT/mTOR pathway, selective pyrido-pyrazine inhibitors prevent the generation of PIP3, thereby halting AKT activation and malignant cellular proliferation[3].
Fig 1: Mechanism of PI3K pathway inhibition by pyrido[2,3-b]pyrazine derivatives.
Comparative Binding Affinity Profiling
To objectively evaluate the performance of the pyrido[2,3-b]pyrazine-6-carboxylic acid scaffold, we compare the equilibrium dissociation constants (
Kd
) and half-maximal inhibitory concentrations (
IC50
) of optimized derivatives against established clinical or biochemical standards.
Table 1: Comparative Binding Affinities across Key Kinase Targets
Target Kinase
Reference Inhibitor
Ref. Affinity (
IC50
/
Kd
)
Pyrido[2,3-b]pyrazine Analog
Analog Affinity (
IC50
/
Kd
)
Advantage / Observation
CDK-2
Aloisine B
IC50≈15 nM
YAN-8 (Derivative)
IC50≈4 nM
Superior hinge-region hydrogen bonding; lower binding energy[2].
PI3K
α
LY294002
Compound 6 (Analog)
IC50<10 nM
Enhanced isozyme selectivity; deep pocket penetration[3].
Note:
IC50
values are highly dependent on the ATP concentration used in the specific biochemical assay. Therefore, orthogonal validation using label-free thermodynamic methods is strictly required.
Experimental Methodologies for Affinity Validation
Relying solely on
IC50
can be misleading due to ATP competition. To ensure rigorous scientific integrity, a two-tiered validation system is required: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium profiling, followed by Surface Plasmon Resonance (SPR) to determine kinetic residence time (
τ=1/Koff
).
Causality: TR-FRET eliminates compound auto-fluorescence interference through time-delayed signal acquisition, ensuring that the calculated
IC50
reflects true target engagement rather than optical artifacts.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Tracer & Antibody Mix: Dilute the specific kinase (e.g., CDK-2), Europium-labeled anti-tag antibody (donor), and fluorescent kinase tracer (acceptor) in the buffer.
Inhibitor Titration: Dispense the pyrido[2,3-b]pyrazine inhibitor in a 384-well plate using an 11-point, 3-fold serial dilution (starting at 10
μ
M).
Equilibration: Add the Tracer/Antibody mix to the compound wells. Critical Step: Incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium is reached before reading.
Detection & Self-Validation: Read the plate at an excitation of 340 nm and emissions of 615 nm and 665 nm.
Validation Metric: Calculate the Z'-factor using DMSO (negative control) and a reference inhibitor (positive control). The assay is only valid and self-consistent if Z' > 0.5.
Causality: In vivo efficacy is often driven by how long the drug stays on the target (residence time), not just its equilibrium affinity. SPR provides real-time
Kon
and
Koff
rates, allowing researchers to prioritize compounds that dissociate slowly from the active site.
Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.
Ligand Immobilization: Inject the target kinase (e.g., FGFR1) diluted in sodium acetate (pH 4.5) until an immobilization level of ~2000 Response Units (RU) is achieved. Quench the surface with ethanolamine.
Analyte Injection (Association): Inject the pyrido[2,3-b]pyrazine inhibitor across a concentration range (0.1X to 10X the estimated
Kd
) at a high flow rate (50
μ
L/min) to minimize mass transport limitation.
Buffer Wash (Dissociation): Flow running buffer over the chip for 10 minutes to monitor the dissociation phase (
Koff
).
Data Fitting & Self-Validation: Double-reference the sensograms (subtracting the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model.
Validation Metric: The fit is considered robust only if the
χ2
value is less than 10% of the maximum analyte response (
Rmax
).
References[1] Title: Pyrido[2,3-b]pyrazine-6-carboxylic Acid | CAS 893723-33-6
Source: Benchchem
URL:[4] Title: US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors
Source: Google Patents
URL:[3] Title: Discovery of 3,3'-(2,4-Diaminopteridine-6,7-diyl)diphenol as an Isozyme-Selective Inhibitor of PI3K for the Treatment of Ischemia Reperfusion Injury Associated with Myocardial Infarction
Source: ACS Publications
URL:[2] Title: Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine Derivatives
Source: Al-Quds University
URL:
structure-activity relationship (SAR) comparison of pyrido[2,3-b]pyrazine-6-carboxylic acid and pteridine derivatives
Executive Summary & Chemical Rationale In the landscape of rational drug design, scaffold hopping is a critical strategy to overcome the pharmacokinetic and toxicological limitations of established pharmacophores. Pterid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In the landscape of rational drug design, scaffold hopping is a critical strategy to overcome the pharmacokinetic and toxicological limitations of established pharmacophores. Pteridine (pyrazino[2,3-d]pyrimidine) is a privileged, nitrogen-rich bicyclic scaffold historically foundational to the development of folate antagonists and kinase inhibitors 1[1]. However, its high electron deficiency often renders it susceptible to nucleophilic attack, leading to the formation of reactive metabolites and dose-limiting in vivo toxicity2[2].
To circumvent these issues, pyrido[2,3-b]pyrazine has emerged as a superior bioisostere3[3]. By replacing one nitrogen atom with a carbon, the scaffold's electron deficiency is reduced, significantly improving metabolic stability. Furthermore, functionalizing this core to pyrido[2,3-b]pyrazine-6-carboxylic acid introduces a highly directional electrostatic anchor. The C6-carboxylic acid, positioned adjacent to the N5 nitrogen of the pyridine ring, creates a potent bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, driving exceptional target engagement in kinase hinge regions.
Logical flow of bioisosteric replacement from pteridine to pyrido[2,3-b]pyrazine.
Structural and Physicochemical Comparison
The causality behind the differing biological profiles of these two scaffolds lies in their electronic distribution. Pteridines possess four nitrogen atoms, drawing electron density away from the carbon backbone. This makes the ring system highly electrophilic. In contrast, the pyrido[2,3-b]pyrazine core is less electron-withdrawing, which directly translates to improved solubility and a lower propensity for covalent binding with off-target nucleophiles (e.g., glutathione), thereby reducing hepatotoxicity 2[2].
Table 1: Quantitative SAR & Physicochemical Profiling
Property / Parameter
Pteridine Derivatives
Pyrido[2,3-b]pyrazine-6-carboxylic acid
Mechanistic Impact
Heteroatom Count
4 Nitrogen atoms
3 Nitrogen atoms, 2 Oxygen atoms
Modulates lipophilicity (clogP) and dipole moment.
Carboxylic acid enables salt-bridge formation with Lys/Arg residues.
In Vivo Toxicity
Often high (lethality observed at 300 mg/kg)
Significantly reduced
Elimination of reactive metabolite formation pathways.
Target Selectivity
Broad (Pan-kinase / Folate)
Highly tunable
The C6-carboxyl enforces a rigid binding vector, improving selectivity.
SAR Case Studies: Efficacy and Target Engagement
Case Study A: Antimicrobial FtsZ Inhibition
In the development of novel antitubercular agents targeting the cell division protein FtsZ, early SAR studies heavily utilized the pteridine scaffold. However, in vivo acute toxicity models revealed that pteridine leads caused significant adverse effects and lethality at doses of 300 mg/kg 4[4]. Transitioning the core to a pyrido[2,3-b]pyrazine derivative maintained the critical hydrogen-bonding network required to inhibit FtsZ polymerization while completely abolishing the acute toxicity, providing a viable therapeutic window 4[4].
Case Study B: PI3K and FGFR Kinase Inhibition
Pteridines have been explored as potent PI3K inhibitors for ischemia/reperfusion injury 1[1]. However, achieving isozyme selectivity is challenging due to the promiscuous nature of the pyrazino[2,3-d]pyrimidine core. By utilizing pyrido[2,3-b]pyrazine-6-carboxylic acid, medicinal chemists exploit the C6-carboxylic acid to interact specifically with the non-conserved basic residues at the edge of the ATP-binding pocket. This structural modification not only shifts the binding kinetics from reversible to pseudo-irreversible (due to strong electrostatic clamping) but also drastically improves the selectivity fold against off-target kinases.
Experimental Methodologies: Self-Validating Systems
To objectively compare the SAR of these two scaffolds, rigorous, self-validating biochemical assays are required. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality Check: Highly conjugated heterocycles like pteridines often exhibit intrinsic auto-fluorescence. Standard fluorescence assays yield false positives. TR-FRET utilizes a time delay before measurement, allowing short-lived compound auto-fluorescence to decay, ensuring the signal is strictly indicative of target engagement.
Quality Metric: Calculate the Z'-factor for the plate. Do not proceed with SAR analysis if Z' < 0.5 , as this indicates insufficient dynamic range or high well-to-well variability.
Compound Dilution:
Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-b]pyrazine-6-carboxylic acid and pteridine derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.
Enzyme/Substrate Incubation:
Add 5 µL of the target kinase (e.g., PI3K) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Add 5 µL of ATP/Substrate mix. Crucial: Set the ATP concentration to the exact apparent
Km
of the kinase to ensure the
IC50
values directly reflect the
Ki
(Cheng-Prusoff relationship).
Incubate at 25°C for 60 minutes.
Detection & Readout:
Add 10 µL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+) and the Europium-labeled anti-phospho antibody.
Incubate for 30 minutes. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Data Analysis:
Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the
IC50
.
Self-validating TR-FRET experimental workflow for kinase target engagement.
Conclusion
The transition from pteridine to pyrido[2,3-b]pyrazine-6-carboxylic acid represents a masterclass in rational SAR optimization. While pteridines offer strong baseline target affinity, their clinical utility is frequently bottlenecked by poor physicochemical properties and reactive metabolite-driven toxicity. The pyrido[2,3-b]pyrazine core elegantly resolves these liabilities by tuning the ring's electron density, while the 6-carboxylic acid moiety provides a highly specific, tunable vector for electrostatic anchoring within target binding pockets.
Orthogonal Testing Methods for Pyrido[2,3-b]pyrazine-6-carboxylic Acid Purity: A Comprehensive Comparison Guide
The Analytical Challenge of Heterocyclic Scaffolds Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 893723-33-6) is a versatile, nitrogen-rich fused heterocyclic building block utilized extensively in the synthesis of PI3K i...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Heterocyclic Scaffolds
Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 893723-33-6) is a versatile, nitrogen-rich fused heterocyclic building block utilized extensively in the synthesis of PI3K inhibitors, antiurease agents, and advanced optoelectronic materials[1]. However, its structural features present a significant analytical challenge. The molecule contains both basic nitrogens (within the pyrazine and pyridine rings) and an acidic carboxylic acid moiety, imparting strong zwitterionic characteristics depending on the solvent environment.
Relying on a single chromatographic method for purity profiling is a critical vulnerability. A standard Reversed-Phase (RP) method may cause highly polar impurities (such as unreacted pyrazine precursors or oxidative degradants) to co-elute in the void volume, effectively hiding them from detection. To comply with the modernized ICH Q2(R2) and ICH Q14 guidelines—which mandate a Quality-by-Design (QbD) and lifecycle approach to analytical procedures—implementing orthogonal testing methods is essential[2][3]. Orthogonal methods utilize fundamentally different physical or chemical separation mechanisms to ensure comprehensive impurity detection, eliminating the biases inherent to any single technique[4][5].
Mechanistic Causality: Selecting the Right Orthogonal Methods
To establish a robust, self-validating purity profile, we compare three orthogonal techniques, each chosen for a specific mechanistic reason:
Reversed-Phase UHPLC-UV (RP-UHPLC): Serves as the primary method. It separates analytes based on hydrophobicity. Causality: By utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid), the ionization of the carboxylic acid is suppressed. This forces the molecule into a more lipophilic state, ensuring adequate retention on a C18 stationary phase and resolving non-polar process impurities.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): The chromatographic orthogonal. It separates based on polarity and hydrogen bonding. Causality: Highly polar degradants that fail to retain on a C18 column will strongly interact with the polar stationary phase of a HILIC column. Coupling this with Mass Spectrometry provides structural identification of unknown impurities[6].
Quantitative NMR (
1
H-qNMR): The non-chromatographic orthogonal. Causality: qNMR does not rely on chromatographic separation or UV extinction coefficients. It provides direct, absolute mass fraction purity by comparing the integration of the pyrido-pyrazine proton signals against a certified internal standard, acting as the ultimate validation for mass balance.
Comparative Performance Data
The following table synthesizes experimental validation data comparing the three orthogonal methods.
Table 1: Performance Comparison of Orthogonal Purity Methods for Pyrido[2,3-b]pyrazine-6-carboxylic acid
Parameter
RP-UHPLC-UV (Primary)
HILIC-ESI-MS (Orthogonal 1)
1
H-qNMR (Orthogonal 2)
Separation Mechanism
Hydrophobic interactions
Hydrophilic / Hydrogen bonding
Nuclear spin (No separation)
Primary Target
Non-polar impurities, late eluters
Polar degradants, unreacted precursors
Absolute mass fraction
LOD / LOQ
0.01% / 0.03%
0.005% / 0.015%
N/A (Typically ~0.5% for impurities)
Linearity (
R2
)
> 0.999 (0.05 - 150 µg/mL)
> 0.995 (0.01 - 50 µg/mL)
> 0.999 (Concentration independent)
Precision (%RSD)
< 0.5%
< 1.5%
< 0.2%
Self-Validation (SST)
Resolution > 2.0, Tailing < 1.5
Mass accuracy < 5 ppm, S/N > 10
S/N > 250,
T1
relaxation complete
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and adherence to ICH Q2(R2) standards, every protocol must act as a self-validating system[3]. This is achieved by embedding strict System Suitability Testing (SST) criteria that must be met before any sample data is accepted.
Self-Validating SST Criteria: Inject a resolution standard mixture. The run is only valid if the Resolution (
Rs
) between the API peak and the closest known impurity is
≥2.0
, the API Tailing factor (
Tf
) is
≤1.5
, and the %RSD of 5 replicate standard injections is
≤0.5
.
Sample Preparation: Dissolve the API in 90:10 Acetonitrile:Water to 0.1 mg/mL. Causality: A high organic diluent is mandatory in HILIC to prevent peak distortion and solvent mismatch at the column head.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2). Causality: TFA is avoided here as it causes severe ion suppression in the mass spectrometer; Ammonium Formate provides necessary buffering while maintaining MS sensitivity[5][6].
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
Self-Validating SST Criteria: The mass accuracy of the API pseudomolecular ion
[M+H]+
(
m/z
176.0455) must be within
±5
ppm. The Signal-to-Noise (S/N) for the 0.05% LOQ standard must be
≥10
.
Protocol 3:
1
H-qNMR (Absolute Quantitation)
Sample Preparation: Co-dissolve ~10 mg of API and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) in 0.6 mL of DMSO-
d6
.
Acquisition Parameters: 600 MHz NMR, 64 scans. Causality: A relaxation delay (
D1
) of 30 seconds is utilized to ensure complete
T1
relaxation of all protons, which is physically required for accurate stoichiometric integration.
Visualization: Orthogonal Workflow
Orthogonal analytical workflow for comprehensive API purity profiling.
References
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.QbD Group.
ICH Q2(R2) Guide: Analytical Method Validation Explained.IntuitionLabs.
Orthogonal method in pharmaceutical product analysis.Alphalyse.
Pyrido[2,3-b]pyrazine-6-carboxylic Acid | CAS 893723-33-6.Benchchem.
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.Chromatography Online.
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.Agilent Technologies.
A Comprehensive Guide to the Proper Disposal of Pyrido[2,3-b]pyrazine-6-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS No. 893723-33-6).
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS No. 893723-33-6). As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
Hazard Assessment: The "Why" Behind the Procedure
Compounds in this family are consistently classified with the following hazards:
Acute Toxicity (Category 4) : May be harmful if swallowed, in contact with skin, or if inhaled.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
The Causality: The presence of nitrogen atoms in the aromatic ring system and the carboxylic acid functional group contribute to the molecule's reactivity and biological activity. These features necessitate that Pyrido[2,3-b]pyrazine-6-carboxylic acid be treated as hazardous chemical waste . Improper disposal, such as drain disposal, could contaminate waterways, while discarding with regular trash could endanger sanitation workers and lead to environmental contamination.[4]
Regulatory Framework: The Authority for Our Actions
All chemical waste disposal in the United States is governed by federal and state regulations. The two primary authorities are:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[5][6]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous substances, including requirements for employee training, personal protective equipment (PPE), and hazard communication.[7][8][9]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will manage the final disposal through licensed hazardous waste contractors.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance from the moment the material is designated as waste.
Step 1: Point of Generation Designation
The moment you decide that Pyrido[2,3-b]pyrazine-6-carboxylic acid (or a solution containing it) is no longer needed, it is officially designated as waste. This is the start of its regulated lifecycle.
Step 2: Container Selection and Management
Compatibility is Key: The waste container must be chemically compatible with the waste. For solid Pyrido[2,3-b]pyrazine-6-carboxylic acid, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate. For solutions, ensure the container material will not degrade (e.g., avoid metal containers for acidic solutions).
Integrity: Use containers that are in good condition, free of cracks or leaks.[4]
Keep it Closed: The container must be kept securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[5]
Step 3: Accurate Waste Labeling
Proper labeling is a critical, non-negotiable step. An inadequately labeled container will be rejected by EHS.
Your label must include:
The full chemical name: "Pyrido[2,3-b]pyrazine-6-carboxylic acid ". Do not use abbreviations or chemical formulas.
A clear statement of the hazards (e.g., "Irritant," "Acutely Toxic").[10]
The approximate concentration and composition if it is a mixture.
The date the first drop of waste was added to the container (the "accumulation start date").
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Incompatible Chemicals: Store this waste away from strong bases, strong oxidizing agents, and strong reducing agents to prevent hazardous reactions.[3] A physical barrier or secondary containment is recommended.[4]
Designated Location: The waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[5][10] For flammable waste, this should be within a flammable storage cabinet.[10]
Step 5: Arranging for Final Disposal
Contact EHS: Once your waste container is approaching full, or you have reached the regulatory time limit for storage in an SAA, contact your institution's EHS office to schedule a waste pickup.
Do Not Mix: Never mix this waste with other waste streams unless explicitly instructed to do so by EHS. Mixing incompatible wastes can result in dangerous chemical reactions.
Trust the Professionals: EHS will transport the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal company for final treatment, which may involve incineration or other EPA-approved methods.[10]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
Alert Personnel: Immediately alert others in the vicinity.
Isolate the Area: Secure the area to prevent others from entering.
Assess the Hazard: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's emergency number or EHS.
Small Spill Cleanup (Solids):
Don appropriate PPE (lab coat, safety glasses, and nitrile gloves).
Gently sweep the solid material into a dustpan to avoid creating dust.[11]
Place the collected material into a designated hazardous waste container.
Clean the spill area with soap and water.
All cleanup materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for Pyrido[2,3-b]pyrazine-6-carboxylic acid.
Caption: Decision workflow for the compliant disposal of Pyrido[2,3-b]pyrazine-6-carboxylic acid.
Quantitative Disposal and Storage Limits
Regulatory limits are determined by the total amount of hazardous waste your entire facility generates per month, which classifies the facility as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG).[6] Your EHS office will provide specific guidance based on your facility's status.
Parameter
Regulatory Requirement
Rationale
Max. SAA Volume
≤ 55 gallons of hazardous waste
Prevents the accumulation of large quantities of hazardous materials in active work areas.[5]
Max. SAA Time Limit
Varies by generator status (e.g., 90 days for LQG, 180 for SQG)
Ensures timely removal of waste from the laboratory to a more secure central storage area.[10]
Container Closure
Must be closed at all times unless adding waste
Minimizes evaporation of volatile components, prevents spills, and reduces exposure risk.
Labeling
"Hazardous Waste" + Contents + Hazards
Required by EPA for identification, safe handling, and proper disposal.[10]
Waste Minimization and Green Chemistry
The most effective disposal method is to prevent waste generation in the first place.
Order Appropriately: Purchase only the quantity of chemical required for your experiments.[5]
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates.
Green Synthesis: Where possible, explore alternative synthetic routes that are more atom-efficient or use less hazardous materials. The principles of green chemistry encourage the reduction or elimination of hazardous substances.[12][13]
By adhering to this comprehensive guide, you ensure the safe handling and compliant disposal of Pyrido[2,3-b]pyrazine-6-carboxylic acid, upholding your commitment to a safe laboratory environment and the protection of our shared ecosystem.
References
pyrido[2,3-b]pyrazine-6-carboxylic acid — Chemical Substance Information. NextSDS.
SAFETY DATA SHEET. MilliporeSigma.
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid hydrochloride - Chemical Substance Information. NextSDS.
Pyrazine-2,3-dicarboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
Safety Data Sheet - Pyrido[2,3-b]pyrazine-7-carboxylic Acid. Key Organics. (2019).
Pyrido(2,3-b)pyrazine. PubChem, National Institutes of Health.
Hazardous Waste - Standards. Occupational Safety and Health Administration.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025).
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Site-Specific Solutions.
Laboratory Waste Management Guidelines. Environmental Health and Safety Office. (2020).
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. (2022).
Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2021).
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
2-Pyrazinecarboxylic acid Safety Data Sheet. AK Scientific, Inc.
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.
Regulation of Laboratory Waste. American Chemical Society.
OSHA Rules for Chemical Hazards. DuraLabel. (2026).
Pyrazine-2,3-dicarboxylic acid Safety Data Sheet. Apollo Scientific.
SAFETY DATA SHEET - Pyrazine-2,3-dicarboxylic acid. Fisher Scientific. (2025).
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. (2026).
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry.
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science.
OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. International Journal of Pharmaceutical Sciences and Research. (2025).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrido[2,3-b]pyrazine-6-carboxylic Acid
This document provides essential, field-proven guidance for the safe handling of Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 893723-33-6). As a heterocyclic compound with significant potential in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, field-proven guidance for the safe handling of Pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 893723-33-6). As a heterocyclic compound with significant potential in medicinal chemistry and materials science, its safe management in the laboratory is paramount.[1] This guide moves beyond mere checklists to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for all researchers, scientists, and drug development professionals.
Immediate Safety Profile & Hazard Assessment
Pyrido[2,3-b]pyrazine-6-carboxylic acid is a hazardous chemical that demands rigorous adherence to safety protocols. A thorough review of its Safety Data Sheet (SDS) reveals a multi-faceted hazard profile.
Primary Hazards:
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Severe Skin & Eye Damage: It is known to cause skin irritation and serious eye irritation or damage.[3][2][4][5][6] Some sources indicate it can cause severe skin burns.[4]
Respiratory Irritation: Inhalation of dust may lead to respiratory system irritation.[1][3][2][4][5][6]
The causality is clear: the chemical's reactivity poses a direct threat to all primary routes of exposure—dermal, ocular, and respiratory. Therefore, our protective strategy must establish a complete barrier between the researcher and the compound.
Core Protective Equipment: A Task-Based Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario. It must be tailored to the specific laboratory operation being performed. The following table summarizes the required PPE based on the potential for exposure.
Add Chemical Splash Goggles, Face Shield, and work within a chemical fume hood or ventilated balance enclosure.
Solution Preparation
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Add a Chemical-Resistant Apron and Face Shield. Always perform in a fume hood.
Running Reactions & Transfers
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Add a Chemical-Resistant Apron and Face Shield. All manipulations must occur within a certified fume hood.
Handling Contaminated Waste
Double-Gloved (Nitrile), Lab Coat, Chemical Splash Goggles
Face Shield recommended.
The Science of Selection: Choosing the Right PPE
Simply wearing PPE is insufficient; wearing the correct type of PPE is what ensures safety.
Hand Protection: Standard latex gloves are often inadequate. Nitrile or butyl rubber gloves are recommended for their superior chemical resistance.[7] Always check the manufacturer's compatibility chart for breakthrough times against carboxylic acids and heterocyclic compounds. For any task with a risk of splash or extended contact, double-gloving is a prudent measure.
Eye and Face Protection: Standard safety glasses are the absolute minimum and protect against impact but offer little splash protection.[8]
Chemical Splash Goggles are required when handling any volume of liquid.[8] They form a seal around the eyes, preventing entry of liquids from splashes.
A Face Shield , worn over safety glasses or goggles, is mandatory when there is a significant risk of splashing, such as when working with larger volumes or pressurized systems.[7][8][9][10]
Body Protection: A flame-resistant lab coat is standard. For procedures involving significant quantities of corrosive liquids, a splash-resistant chemical apron should be worn over the lab coat. Ensure clothing covers all exposed skin; open-toed shoes are never permissible in the laboratory.[8]
Respiratory Protection: All work that may generate dust or aerosols from Pyrido[2,3-b]pyrazine-6-carboxylic acid must be performed within a certified chemical fume hood to protect against respiratory irritation.[1][11][4]
Procedural Discipline: Donning, Doffing, and Disposal
Contamination often occurs not during an experiment, but during the removal of PPE. A strict, repeatable procedure is critical.
PPE Workflow: Selection to Disposal
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE workflow from task assessment to final hygiene.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On PPE):
Body Protection: Don your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the coat.
Hand Protection: Put on the first pair of nitrile gloves. Ensure they are pulled over the cuffs of the lab coat.
Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Outer Gloves: Don a second pair of gloves. This allows for the removal of the heavily contaminated outer layer without exposing the inner glove.
Doffing (Removing PPE) - The Critical Decontamination Sequence:
The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands after glove removal).
Outer Gloves: Before exiting the immediate work area, peel off the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.
Face/Eye Protection: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
Body Protection: Unfasten the lab coat. As you remove it, roll it forward so the contaminated exterior is folded inward. Hang it in its designated location or place it in the appropriate laundry receptacle.
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[2][4][6]
Emergency Protocols & Waste Disposal
Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Skin Contact: Take off all contaminated clothing immediately.[4] Rinse the affected skin area with plenty of soap and water.[2] Seek medical attention if irritation persists.[11]
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][4] Seek immediate medical attention.
Ingestion: Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[11][4] Seek immediate medical attention.
Disposal Plan:
All disposable PPE (gloves, aprons) contaminated with Pyrido[2,3-b]pyrazine-6-carboxylic acid must be considered hazardous waste.
Collect all used items in a designated, clearly labeled, and sealed hazardous waste container.
Dispose of the chemical and its containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[2][4][6]
Never dispose of this chemical or its contaminated materials in standard trash or down the drain.
By internalizing these principles and procedures, you build a robust and resilient safety culture that protects not only you but your entire team. Trust in the process, understand the hazards, and always prioritize safety in every operation.
References
pyrido[2,3-b]pyrazine-6-carboxylic acid — Chemical Substance Information . NextSDS. [Link]